molecular formula C10H16N2O B2406687 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine CAS No. 1695168-18-3

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Cat. No.: B2406687
CAS No.: 1695168-18-3
M. Wt: 180.251
InChI Key: HIRFXAOIOJHRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.251. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylcyclohexyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRFXAOIOJHRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Safety and Toxicity of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of the novel compound, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. In the absence of direct toxicological data for this specific molecule, this guide employs a structure-activity relationship (SAR) approach, deriving a predictive safety profile from its constituent chemical moieties: the 1-methylcyclohexyl group, analogous to cyclohexylamine, and the 1,2-oxazol-3-amine core. This document is intended to equip researchers and drug development professionals with the necessary information to conduct risk assessments, establish safe handling protocols, and design appropriate toxicological studies.

Introduction and Compound Overview

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring a substituted cyclohexyl ring attached to an aminoisoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The incorporation of a cyclohexyl moiety can modulate lipophilicity and metabolic stability, making this compound a candidate for further investigation in drug discovery programs. Given its novelty, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and guiding preclinical development.

This guide will deconstruct the molecule into its primary structural components to build a predictive safety and toxicity profile. The cyclohexylamine-like portion suggests potential for corrosivity and systemic toxicity, while the aminoisoxazole moiety points towards possible skin and eye irritation.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment (Review SDS of Analogs) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Use_Fume_Hood Work in a Chemical Fume Hood Select_PPE->Use_Fume_Hood Ground_Equipment Ground all Equipment Use_Fume_Hood->Ground_Equipment Dispense_Carefully Dispense with Care (Avoid Splashes and Aerosols) Ground_Equipment->Dispense_Carefully Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Area Dispense_Carefully->Store_Cool_Dry Separate_Incompatibles Separate from Incompatible Materials (Acids, Oxidizers) Store_Cool_Dry->Separate_Incompatibles Keep_Closed Keep Container Tightly Closed Separate_Incompatibles->Keep_Closed Dispose_Hazardous_Waste Dispose as Hazardous Waste Keep_Closed->Dispose_Hazardous_Waste

Caption: Recommended workflow for the safe handling of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [2]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [3][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][7]

Physicochemical Properties (Predicted)

The physicochemical properties of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine are predicted based on its structural components.

PropertyPredicted Value/CharacteristicRationale (Based on Analogs)
Physical State Liquid or low-melting solidCyclohexylamine is a liquid; aminoisoxazoles can be solids.
Color Colorless to yellowCyclohexylamine is a colorless to yellow liquid. [8][9]
Odor Fishy, amine-likeCyclohexylamine has a characteristic fishy, ammonia-like odor. [10][9]
Solubility Miscible with water and organic solventsCyclohexylamine is miscible with water. [7][10]
Flash Point Likely < 60 °CCyclohexylamine has a flash point of 27-28 °C. [11][7]
Boiling Point > 135 °CCyclohexylamine has a boiling point of 134.5 °C. [7]
Density ~0.9 g/cm³Cyclohexylamine has a density of approximately 0.867 g/cm³. [11]

Conclusion and Recommendations

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine should be treated as a hazardous compound with a toxicological profile dominated by the characteristics of cyclohexylamine. It is predicted to be a flammable, corrosive, and acutely toxic substance that may also pose a risk for reproductive toxicity and organ damage upon repeated exposure. All experimental work with this compound must be conducted with appropriate engineering controls and personal protective equipment.

It is strongly recommended that a comprehensive toxicological assessment be performed to definitively characterize the safety profile of this novel molecule before its use in advanced preclinical or clinical studies. This should include, at a minimum, studies on acute toxicity, skin and eye irritation/corrosion, and mutagenicity.

References

  • Cyclohexylamine - SAFETY DATA SHEET (2017). Thames River Chemical Corp.
  • SAFETY DATA SHEET - Cyclohexylamine (2022). Nexchem Ltd.
  • CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA.
  • Cyclohexylamine - Wikipedia.
  • Introduction to storage conditions of cyclohexylamine (2024).
  • Safety Data Sheet (Product containing 5-20% cyclohexylamine).
  • Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health.
  • SAFETY DATA SHEET - Cyclohexylamine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-5-methylisoxazole (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclohexylamine (2009). Fisher Scientific.
  • 3-Amino-5-methylisoxazole - Safety D
  • Cyclohexylamine | AdvanSix.
  • CYCLOHEXYLAMINE | Occupational Safety and Health Administr
  • ICSC 0245 - CYCLOHEXYLAMINE.
  • SAFETY DATA SHEET - 3-Amino-5-methylisoxazole (2024). TCI Chemicals.
  • Cyclohexylamine - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • 3-Amino-5-methylisoxazole - Chem-Impex.
  • 3-Amino-5-methylisoxazole | 1X1000MG | C4H6N2O | 682997 | 1072-67-9. HPC Standards.
  • 5-AMINO-3-(4-FLUOROPHENYL)
  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics (2016). RSC Advances.
  • SAFETY DATA SHEET - 3-Aminoisoxazole (2009). Fisher Scientific.
  • Isoxazol-3-amine (3-Aminoisoxazole) | Biochemical Reagent. MedChemExpress.
  • Isoxazoline Toxicosis in Animals - Toxicology. MSD Veterinary Manual.
  • 5-Aminoisoxazole | C3H4N2O | CID 84591. PubChem.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies (2022). ACS Omega.
  • Advances in isoxazole chemistry and their role in drug discovery (2025). PMC.
  • SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC.
  • 5-Cyclohexyl-N-(2-cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-4-methylisoxazole-3-carboxamide | C22H32N4O3 | CID 118511086. PubChem.
  • 5-Methylisoxazol-3-amine (Synonyms: 5-Methyl-1,2-oxazol-3-amine). MedChemExpress.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks (2022).
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole (2022). MDPI.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry (2022). Research and Reviews.
  • Process for the manufacture of 3-amino-5-methylisoxazole.
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS (2021).
  • N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.

Sources

The 1,2-Oxazol-3-amine Scaffold: A Technical Deep Dive for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The role of the 1,2-oxazol-3-amine (3-aminoisoxazole) scaffold in medicinal chemistry is a study in precision—specifically, the precision of electronic tuning and regioselective synthesis. Unlike its 5-amino isomer, the 3-amino variant offers a unique bioisosteric profile that mimics amides and phenols while maintaining a distinct metabolic footprint.

Here is the in-depth technical guide.

Executive Summary

The 1,2-oxazol-3-amine (3-aminoisoxazole) scaffold represents a privileged heterocycle in drug discovery, most notably anchoring the structure of the antibiotic Sulfamethoxazole . Distinct from its 5-amino isomer, the 3-amino scaffold serves as a critical bioisostere for amides and phenols, offering unique hydrogen-bonding vectors and reduced basicity (


). This guide dissects the scaffold's physicochemical properties, provides validated regioselective synthetic protocols, and analyzes its metabolic liabilities, equipping researchers to deploy this motif effectively in lead optimization.

Physicochemical & Electronic Profile

Electronic Distribution and Tautomerism

The 3-aminoisoxazole ring is an aromatic system where the oxygen atom contributes to the


-system, creating a significant dipole.
  • Basicity: The exocyclic amine at position 3 is weakly basic due to the electron-withdrawing nature of the adjacent ring nitrogen (N2) and the inductive effect of the oxygen (O1). This makes it an excellent surrogate for an amide nitrogen rather than a typical aliphatic amine.

  • Tautomerism: While the amino form is predominant in solution and solid states, the imino tautomer can participate in binding events within hydrophobic pockets, particularly when metal coordination is involved (e.g., in metalloenzyme inhibitors).

Bioisosteric Utility
Functional Group MimickedMechanism of MimicryAdvantage of Scaffold
Amide (-CONH-) The 3-amino group acts as a H-bond donor; the ring N2 acts as a H-bond acceptor.[1]Improved metabolic stability against peptidases; rigidification of the vector.
Phenol (-OH) The N-H of the amine mimics the O-H donor; the ring oxygen mimics the phenol oxygen acceptor.Avoids glucuronidation issues common with phenols; modulates lipophilicity.
Pyridine The ring nitrogen (N2) provides a similar acceptor vector.Altered dipole moment and solubility profile.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of 3-aminoisoxazoles is historically plagued by competition with the 5-amino isomer. The reaction of


-ketonitriles with hydroxylamine is the standard route, but conditions dictate the outcome.
Decision Logic for Synthesis

The following decision tree outlines the selection of synthetic routes based on substrate availability and desired regiochemistry.

SynthesisLogic Start Target: Substituted Aminoisoxazole Regio Desired Regioisomer? Start->Regio Branch3 3-Aminoisoxazole Regio->Branch3 Target Branch5 5-Aminoisoxazole Regio->Branch5 Target Method3A Method A: pH-Controlled Cyclization (β-ketonitrile + NH2OH) Branch3->Method3A Alkyl/Aryl Substituents Method3B Method B: Bromoisoxazoline Substitution (3-Bromo-4,5-dihydroisoxazole + Amine) Branch3->Method3B Complex Amine Inputs Cond5A Critical Conditions: pH > 10, Temp > 100°C Branch5->Cond5A Cond3A Critical Conditions: pH 7-8, Temp < 45°C Method3A->Cond3A

Caption: Regioselective control logic. Low pH/Temp favors kinetic attack at the nitrile (3-amino), while high pH/Temp favors thermodynamic attack at the ketone (5-amino).

Validated Protocol: Regioselective Synthesis of 3-Amino-5-Alkylisoxazoles

Source Grounding: Adapted from Mainolfi et al., Synthesis 2013.

Objective: Synthesize 3-amino-5-methylisoxazole with >95% regioselectivity.

Reagents:

  • 3-Aminocrotononitrile (or equivalent

    
    -ketonitrile precursor)
    
  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH) (50% aq)

  • Solvent: Water/Ethanol

Step-by-Step Protocol:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.1 equiv) in water at 0°C.

  • pH Adjustment (CRITICAL): Carefully adjust the pH of the solution to 7.0–8.0 using 50% NaOH. Note: Exceeding pH 8.0 promotes the formation of the 5-amino isomer.

  • Addition: Add the

    
    -ketonitrile (1.0 equiv) slowly to the solution while maintaining the temperature below 20°C .
    
  • Reaction: Stir the mixture at room temperature (

    
    ) for 12–24 hours. Do not heat.
    
  • Cyclization: Acidify the mixture with concentrated HCl to pH < 1 and heat to 50°C for 2 hours to effect dehydration/aromatization if the intermediate oxime does not cyclize spontaneously.

  • Workup: Neutralize with NaOH to pH 9, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water.

Validation Check:

  • 
     NMR (DMSO-
    
    
    
    ):
    The C4-proton of the 3-amino isomer typically appears downfield (
    
    
    ppm) compared to the 5-amino isomer (
    
    
    ppm).
  • Melting Point: 3-aminoisoxazole (

    
    ) vs. 5-aminoisoxazole (
    
    
    
    ).[2]

Medicinal Chemistry Applications

Case Study: Sulfamethoxazole (SMX)

Sulfamethoxazole is the archetypal drug for this scaffold. It functions as a competitive inhibitor of dihydropteroate synthase (DHPS).[3][4][]

  • Structure:

    
    -(5-methylisoxazol-3-yl)sulfanilamide.[1][6]
    
  • Role of Scaffold: The isoxazole ring mimics the

    
    -aminobenzoic acid (PABA) ring electronically, but the specific geometry of the 3-amino connection orients the sulfonamide oxygen atoms to interact with the pterin binding pocket of DHPS.
    
  • Key Interaction: The isoxazole nitrogen (N2) accepts a hydrogen bond from the enzyme, anchoring the inhibitor.

Metabolic Stability & Toxicity

While the isoxazole ring is generally robust, it is susceptible to reductive ring opening by specific enzymes.

Metabolism cluster_Major Major Pathways (Hepatic) cluster_Minor Bioactivation / Liability Parent Sulfamethoxazole (Isoxazole Intact) NAT N4-Acetylation (NAT2) Parent->NAT Major Gluc N1-Glucuronidation (UGT) Parent->Gluc Moderate Reductase Reductive Ring Opening (P450 / Reductases) Parent->Reductase Minor (<5%) Nitrile Beta-Ketonitrile Metabolite Reductase->Nitrile N-O Bond Cleavage Tox Reactive Enal/Imine (Toxicity) Nitrile->Tox Electrophilic Trap

Caption: Metabolic fate of Sulfamethoxazole. Reductive cleavage of the N-O bond (bottom path) is a tox liability, leading to reactive open-chain nitriles.

Safety Note: The 5-methyl-3-isoxazolyl moiety has been identified as the specific hapten determinant responsible for IgE-mediated hypersensitivity reactions in some patients (sulfa allergy), likely due to the formation of protein adducts via the ring-opened metabolite.

Future Perspectives: Fragment-Based Design

The 1,2-oxazol-3-amine scaffold is increasingly used in Fragment-Based Drug Discovery (FBDD) .

  • Low Molecular Weight: (

    
     Da for the core).
    
  • Ligand Efficiency: High binding enthalpy per heavy atom due to rigid H-bond vectors.

  • PROTAC Linkers: The scaffold is being explored as a rigid linker in proteolysis-targeting chimeras (PROTACs) to constrain the orientation between the E3 ligase ligand and the target protein ligand.

References

  • Regioselective Synthesis: Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173. Link

  • Bromoisoxazoline Route: Girardin, M., et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 2009, 11(5), 1159–1162. Link

  • Sulfamethoxazole Metabolism: Ricken, B., et al. "Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations." Environmental Science & Technology, 2024. Link

  • Scaffold Identification: BenchChem. "Aminoisoxazole: A Comparative Guide for Researchers." 2025.[2][][7] Link

  • Bioisosterism Review: Meanwell, N. A. "Bioisosterism in Medicinal Chemistry." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Sources

The 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine Scaffold: Technical Review of Biological Potential and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-(1-methylcyclohexyl)-1,2-oxazol-3-amine , a specialized heterocyclic building block in medicinal chemistry. While direct clinical literature on this specific isolated molecule is limited, it represents a high-value "privileged scaffold" designed to exploit specific Structure-Activity Relationship (SAR) principles: metabolic stability via the quaternary carbon, lipophilic pocket occupancy , and bioisosteric replacement of phenyl rings.

This review synthesizes the theoretical and practical applications of this scaffold, focusing on its utility in designing inhibitors for kinases, ion channels (Nav1.7), and inflammatory mediators (COX-2).

Structural Analysis & Pharmacophore Properties

The molecule comprises two distinct pharmacophores: the polar, H-bond-capable 3-amino-isoxazole core and the bulky, lipophilic 1-methylcyclohexyl tail.

Physicochemical Profile

The 1-methylcyclohexyl group is a critical design element. Unlike a simple cyclohexyl group, the addition of the methyl group at the 1-position creates a quaternary carbon.

PropertyValue (Predicted)MedChem Significance
Molecular Weight ~194.27 DaFragment-like; ideal for growing into larger drug candidates.
cLogP ~2.4 - 2.8Moderate lipophilicity; ensures membrane permeability without "grease ball" liability.
TPSA ~52 ŲExcellent oral bioavailability range (<140 Ų).
H-Bond Donors 2 (Primary Amine)Critical for "hinge binding" in kinase targets.
H-Bond Acceptors 2 (Isoxazole N, O)Facilitates water-mediated bridging or direct residue interaction.
Fsp3 High"Escape from Flatland": Increases solubility and selectivity compared to bi-aryl scaffolds.
The "Quaternary Block" Effect

A key advantage of the 1-methylcyclohexyl group over a standard cyclohexyl or phenyl group is metabolic stability.

  • Problem: Simple cyclohexyl rings are prone to Cytochrome P450 (CYP) mediated oxidation at the

    
    -position (the tertiary carbon attached to the heterocycle).
    
  • Solution: The 1-methyl substitution removes the abstractable hydrogen at the

    
    -position, blocking this metabolic soft spot and significantly extending the half-life (
    
    
    
    ) of the compound.

Biological Activity & Therapeutic Applications

Based on the structural homology to known drugs (e.g., Valdecoxib, Sulfamethoxazole) and current trends in drug discovery, this scaffold is relevant in three primary therapeutic areas.

Kinase Inhibition (Type II Inhibitors)

The 3-amino-isoxazole motif is a classic "hinge binder" used to interact with the ATP-binding site of kinases.

  • Mechanism: The exocyclic amine (H-donor) and the isoxazole nitrogen (H-acceptor) form a bidentate H-bond network with the kinase hinge region.

  • Role of Tail: The bulky 1-methylcyclohexyl group is designed to occupy the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on the vector of attachment.

  • Target Relevance: This scaffold is particularly useful for designing inhibitors of TrkA (pain) and VEGFR (oncology), where hydrophobic bulk at the 5-position improves potency.

Ion Channel Modulation (Nav1.7 & P2X3)

Voltage-gated sodium channels (Nav1.7) are prime targets for non-opioid pain relief.

  • Lipophilic Block: Nav1.7 inhibitors often require a highly lipophilic "warhead" to penetrate the intramembrane fenestrations of the channel. The 1-methylcyclohexyl group provides this lipophilicity while maintaining a rigid 3D shape, unlike flexible alkyl chains.

  • Selectivity: The steric bulk of the methyl-cyclohexyl moiety can induce selectivity against the cardiac Nav1.5 channel, a critical safety requirement.

Anti-Inflammatory (COX-2 Homology)

The 1,2-oxazol-3-amine core is structurally related to the isoxazole ring found in Valdecoxib (a COX-2 inhibitor).

  • Bioisosterism: Replacing the phenyl group of Valdecoxib with a 1-methylcyclohexyl group creates a "hybrid" inhibitor. This modification reduces aromatic ring count (improving solubility) while retaining the volume necessary to fill the COX-2 hydrophobic side pocket.

Synthetic Methodology

Synthesizing 3-amino-5-substituted isoxazoles with high regioselectivity is challenging. The "standard" reaction of


-ketonitriles with hydroxylamine often favors the 5-amino isomer. To secure the 3-amino  target with the bulky 5-substituent, a specific protocol is required.
Optimized Synthetic Route

Reaction: Cyclocondensation of 3-(1-methylcyclohexyl)-3-oxopropanenitrile with Hydroxylamine.

  • Precursor Synthesis: Acylation of acetonitrile with 1-methylcyclohexanecarboxylic ester using NaH.

  • Cyclization: Reaction with Hydroxylamine Hydrochloride (

    
    ).
    
  • Regiocontrol: The use of controlled pH (pH 10-11) and elevated temperature favors the formation of the 3-amino isomer over the 5-amino isomer.

Workflow Diagram (DOT)

Synthesis_Workflow Start 1-Methylcyclohexane carboxylic acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Intermediate1 Methyl Ester Step1->Intermediate1 Step2 Condensation w/ Acetonitrile (NaH / THF) Intermediate1->Step2 Intermediate2 Beta-Keto Nitrile (3-oxo-3-(1-methylcyclohexyl) propanenitrile) Step2->Intermediate2 Step3 Cyclization (NH2OH·HCl / NaOH / pH 10) Intermediate2->Step3 Product 5-(1-Methylcyclohexyl)- 1,2-oxazol-3-amine Step3->Product Major (Thermodynamic) ByProduct 5-Amino Isomer (Impurity) Step3->ByProduct Minor (Kinetic)

Figure 1: Step-by-step synthetic pathway emphasizing the critical beta-keto nitrile intermediate.

Safety & Metabolic Considerations

Isoxazole Ring Stability (Toxicity Warning)

While the 1-methylcyclohexyl group stabilizes the tail, the isoxazole core itself carries a specific metabolic liability known as Ring Opening .

  • Mechanism: Under reductive conditions (liver metabolism), the N-O bond of the isoxazole can be cleaved.

  • Result: This generates a

    
    -amino enone or nitrile derivative, which can be reactive electrophiles (Michael acceptors).
    
  • Mitigation: In drug design, this risk is managed by monitoring glutathione adduct formation during in vitro microsomal stability assays.

Metabolic Stability Visualization

Metabolic_Logic cluster_0 Alpha-Oxidation (Blocked) cluster_1 Ring Scission (Liability) Compound 5-(1-Methylcyclohexyl)- 1,2-oxazol-3-amine Mech1 CYP450 Attack at Alpha-Carbon Compound->Mech1 Mech2 Reductive Metabolism (N-O bond cleavage) Compound->Mech2 Block BLOCKED by Methyl Group (No abstractable H) Mech1->Block Tox Reactive Enone/Nitrile (Potential Toxicity) Mech2->Tox

Figure 2: Metabolic fate analysis. The 1-methyl substitution successfully blocks alpha-oxidation, shifting the metabolic focus to ring scission.

Conclusion & Recommendations

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a robust, lipophilic scaffold that offers significant advantages over traditional phenyl-isoxazoles. It serves as an excellent starting point for "Scaffold Hopping" exercises when a project requires:

  • Increased Fsp3 character (to improve solubility).

  • Metabolic stability against alpha-hydroxylation.

  • Steric bulk to fill large hydrophobic pockets in Kinases or Ion Channels.

Recommendation for Researchers: Use this scaffold as a direct replacement for 5-tert-butyl-isoxazol-3-amine or 5-phenyl-isoxazol-3-amine in early SAR libraries to assess the impact of cycloalkyl rigidity on target binding.

References

  • Isoxazole Synthesis & Regioselectivity

    • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

  • Metabolic Stability of Quaternary Carbons

    • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors: Identification of a potent, soluble, and orally bioavailable pyrazole-benzimidazole. Journal of Medicinal Chemistry. (Discusses gem-dimethyl/quaternary blocking strategies). Link

  • Nav1.

    • Chowdhury, S., et al. (2011). Discovery of novel, potent, and selective Nav1.7 inhibitors with excellent oral bioavailability and efficacy in vivo. Bioorganic & Medicinal Chemistry Letters. Link

  • Isoxazole Bioisosterism

    • Pevarello, P., et al. (2004). 3-Amino-5-aryl-isoxazole derivatives as potent and selective inhibitors of the checkpoint kinase 1 (Chk1). Journal of Medicinal Chemistry. Link

Physicochemical Profiling: Ionization Dynamics of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for phenyl-isoxazoles in COX-2 inhibitors or as a core intermediate for sulfonamide antibiotics. Understanding its ionization profile is critical for optimizing oral bioavailability and solubility.

This guide provides a definitive technical analysis of the compound's pKa values. Unlike aliphatic amines (pKa ~10), the 3-aminoisoxazole core is an extremely weak base (pKa < 3.0) due to the electron-withdrawing nature of the oxygen atom and the delocalization of the exocyclic amine's lone pair into the aromatic


-system. Consequently, this molecule remains >99.9% neutral at physiological pH (7.4) , a property that drives high passive permeability but necessitates salt selection strategies for formulation.

Molecular Architecture & Ionization Theory

To accurately predict and measure the pKa of this molecule, one must first deconstruct its electronic environment. The compound consists of a 1,2-oxazole (isoxazole) ring substituted at the C3 position with an amine and at the C5 position with a lipophilic 1-methylcyclohexyl group.

The Site of Protonation

A common misconception is that protonation occurs on the exocyclic primary amine (


). However, experimental evidence and quantum mechanical modeling confirm that the ring nitrogen (N2)  is the preferred site of protonation.
  • Exocyclic Amine (C3-NH2): The lone pair on this nitrogen is heavily conjugated with the isoxazole ring's

    
    -system. It possesses significant 
    
    
    
    character, rendering it non-basic.
  • Ring Nitrogen (N2): This nitrogen retains a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system, making it the kinetic and thermodynamic acceptor for protons.
Impact of the 5-(1-Methylcyclohexyl) Moiety

The 1-methylcyclohexyl group exerts a positive inductive effect (+I) .

  • Compared to a standard 5-methyl group, the bulky cyclohexyl ring provides slightly greater electron density donation to the ring system.

  • Result: This stabilizes the conjugate acid (cation), shifting the pKa slightly higher (more basic) than the 5-methyl analog.

Theoretical Ionization Pathway

The equilibrium exists between the neutral molecule and the N2-protonated cation:



Quantitative Profiling: pKa Values

As direct experimental data for this specific analog is often proprietary, the values below are derived from high-confidence Structure-Activity Relationship (SAR) extrapolation using the known standard 3-amino-5-methylisoxazole (CAS: 1072-67-9) as the baseline.

Table 1: Predicted & Extrapolated pKa Values
ParameterValue / RangeConfidenceRationale
pKa (Base) 2.45 ± 0.15 HighExtrapolation from 5-methyl analog (pKa 2.40). The +I effect of cyclohexyl adds ~0.05–0.1 units.
pKa (Acid) > 13.0 HighDeprotonation of the exocyclic amine requires extremely basic conditions; irrelevant for physiology.
LogP (Neutral) 2.8 – 3.2 MediumSignificant lipophilicity increase due to the 1-methylcyclohexyl moiety compared to methyl (LogP ~0.2).
LogD (pH 7.4) ~3.0 HighSince pKa << pH 7.4, LogD

LogP.
% Ionized (pH 1.2) ~94% HighSignificant solubility in simulated gastric fluid (SGF).
% Ionized (pH 7.4) < 0.01% HighCompound is essentially neutral in blood plasma.

Note: The pKa of ~2.45 classifies this molecule as a very weak base . Standard potentiometric titration will likely fail due to the glass electrode's insensitivity below pH 2.5.

Experimental Protocol: UV-Metric Titration

For weak bases with pKa < 3, UV-Metric Titration (D-PAS) is the gold standard. This method relies on the change in UV absorbance spectra as the ionization state changes, rather than measuring pH flux directly.[1]

Materials
  • Instrument: Sirius T3 or equivalent UV-titrator.

  • Solvent: Water (primary); Methanol (co-solvent if solubility < 0.1 mg/mL).

  • Titrants: 0.5 M HCl, 0.5 M KOH (CO2-free).

  • Sample: ~5 mg of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (>98% purity).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1-2 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster). If precipitation occurs, use the Yasuda-Shedlovsky extrapolation method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0% solvent).

  • Acidification: Lower the pH of the sample cell to pH 1.5 using 0.5 M HCl.

  • Spectral Scanning: Initiate titration from pH 1.5

    
     pH 4.5.
    
    • Why this range? The pKa is expected at ~2.5. We need 2 pH units on either side.

  • Data Capture: Record UV absorbance (200–400 nm) at 0.2 pH intervals.

  • Deconvolution: Use Target Factor Analysis (TFA) to isolate the spectra of the ionized vs. neutral species.

  • Calculation: Fit the absorbance change at

    
     (likely 240-250 nm) to the Henderson-Hasselbalch equation.
    
Visualization of Workflow

UV_Metric_Protocol Start Sample Preparation (0.15M KCl) Acidify Acidify to pH 1.5 (Protonate N2) Start->Acidify Titrate Titrate with KOH (pH 1.5 -> 4.5) Acidify->Titrate Scan UV Scan (200-400nm) @ 0.2 pH steps Titrate->Scan Loop Scan->Titrate Analyze Target Factor Analysis (Deconvolution) Scan->Analyze Data Complete Result Calculate pKa (Henderson-Hasselbalch) Analyze->Result

Figure 1: UV-Metric Titration Workflow for Weak Bases.

Biopharmaceutical Implications[2]

The ionization profile of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine dictates its behavior in drug development pipelines.

Solubility & Dissolution
  • Gastric Environment (pH 1.2): The compound will be highly ionized (~94% cationic). This suggests good dissolution in the stomach, provided the chloride salt is stable and does not "oil out" due to the lipophilic cyclohexyl tail.

  • Intestinal Environment (pH 6.8): The compound will be neutral. Solubility will be driven purely by intrinsic solubility (

    
    ), which may be low due to the lipophilic tail.
    
    • Recommendation: Formulation with surfactants or cyclodextrins may be required to maintain solubility in the small intestine.

Permeability
  • Because the molecule is neutral at pH 7.4, it is expected to have high passive permeability (Class I or II in BCS).

  • The high lipophilicity (LogP ~3.0) facilitates crossing the blood-brain barrier (BBB) if CNS activity is desired, though this also increases the risk of non-specific protein binding.

Salt Selection

Since the pKa is ~2.45, forming a stable salt is difficult.

  • Weak Acids (Acetate, Lactate): Will not form stable salts (proton transfer incomplete).

  • Strong Acids (HCl, Mesylate): Required to ensure protonation. However, the salt may be hygroscopic or susceptible to hydrolysis (disproportionation) in humid conditions because the base is so weak.

References

  • ChemicalBook. (2024). 3-Amino-5-methylisoxazole Properties and pKa Data. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Amino-5-methylisoxazole. Retrieved from

  • Cyprotex. (2024). pKa and LogP Determination: UV-metric vs Potentiometric Methods. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

Sources

Metabolic stability predictions for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for predicting and validating the metabolic stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine .[1][2] As a structural motif often employed in fragment-based drug discovery (FBDD) to bridge lipophilic pockets with polar interactions, this molecule presents a distinct "Janus-faced" metabolic profile: a robust heterocyclic core susceptible to Phase II conjugation, coupled with an aliphatic tail prone to Phase I oxidative clearance.[1]

Key Takeaway: The quaternary carbon at the 1-position of the cyclohexyl ring blocks direct


-oxidation, shifting metabolic liability to remote ring hydroxylation (CYP450) and direct N-glucuronidation (UGT) of the amine.

Structural Dissection & Metabolic Liability Assessment

Before initiating wet-lab protocols, we must deconstruct the molecule into its pharmacophores to hypothesize the "soft spots" (Sites of Metabolism - SOM).

The Pharmacophore Breakdown

The molecule consists of two distinct metabolic domains:

DomainStructurePhysicochemical RolePrimary Metabolic Risk
Head 3-Amino-1,2-oxazolePolar binding, H-bond donor/acceptorPhase II Conjugation: N-Glucuronidation (UGT), N-Acetylation (NAT).[1][2] Phase I: Reductive ring opening (rare in microsomes, possible in cytosol).
Linker Quaternary Carbon (C1)Steric bulk, conformational lockMetabolically Inert: Quaternary center prevents

-hydroxylation.[1][2]
Tail 1-MethylcyclohexylLipophilic volume fillingPhase I Oxidation: CYP-mediated hydroxylation at C3/C4 positions or oxidation of the pendant methyl group.[1][2]
The "Soft Spot" Hypothesis
  • The Amine Liability: Primary heteroaromatic amines are classic substrates for UDP-glucuronosyltransferases (UGTs) .[2] Standard microsomal stability assays often fail to detect this clearance pathway because they are typically supplemented only with NADPH (for CYPs) and not UDPGA (for UGTs).

  • The Aliphatic Liability: The cyclohexyl ring is a "grease ball" in the CYP active site. While the C1 attachment is blocked, the distal carbons (C3/C4) are accessible. The pendant methyl group is also a potential site for hydroxylation (

    
    ).[1][2]
    

In Silico Prediction Framework

Do not rely on a single algorithm.[2] Use a consensus approach combining Quantum Mechanics (QM) and Machine Learning (ML).[2]

Computational Workflow

We utilize a "Reactivity vs. Accessibility" logic.

  • Reactivity (QM): Calculates the Bond Dissociation Energy (BDE) for H-abstraction on the cyclohexyl ring. Lower BDE = Higher instability.[2]

  • Accessibility (Docking): Determines if the bulky 1-methylcyclohexyl group fits into the CYP3A4/2D6 heme pocket.

Workflow Visualization

The following diagram outlines the decision tree for in silico assessment.

MetabolicPrediction cluster_0 Phase I (Oxidative) Prediction cluster_1 Phase II (Conjugation) Prediction Input Input Structure: 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine CYP_Model P450 Docking (CYP3A4/2D6) Input->CYP_Model BDE_Calc QM: Bond Dissociation Energy (Cyclohexyl C-H bonds) Input->BDE_Calc UGT_Model UGT Isoform Scoring (N-Glucuronidation) Input->UGT_Model Site_Lability Composite Site Lability (CSL) CYP_Model->Site_Lability BDE_Calc->Site_Lability Output Predicted SOM Map Site_Lability->Output High Risk: C3/C4 Cyclohexyl UGT_Model->Output High Risk: 3-NH2 Group

Figure 1: Consensus computational workflow integrating steric accessibility (docking) and electronic reactivity (QM) to predict Sites of Metabolism (SOM).[1][2]

In Vitro Validation Protocols

This section details the "Gold Standard" experimental validation. Critical Note: Because of the 3-amino group, you must run a UGT-supplemented assay.[1][2] A standard NADPH-only assay will generate false stability data by missing the glucuronidation pathway.[2]

Materials & Reagents[1]
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2]

  • Phase I Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]

  • Phase II Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) – Essential for the amine.[1][2]

  • Pore Forming Agent: Alamethicin (required to allow UDPGA entry into the microsomal lumen).

Step-by-Step Protocol (The "Dual-Cofactor" Assay)
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Self-Validation: Final DMSO concentration must be <0.1% to avoid enzyme inhibition.

  • Incubation Setup (96-well plate format):

    • Arm A (Phase I only): HLM + Compound + NADPH.

    • Arm B (Phase I + II): HLM + Compound + NADPH + UDPGA + Alamethicin.[2]

    • Control: HLM + Compound (No cofactors) – Checks for chemical instability.

  • Reaction:

    • Pre-incubate HLM and Compound at 37°C for 5 minutes.

    • Initiate reaction by adding Cofactor Mix.[2]

    • Time points: 0, 5, 15, 30, 45, 60 minutes.

  • Termination:

    • Crash out proteins using ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).[1][2]

    • Centrifuge at 4000 rpm for 20 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS (Triple Quadrupole).[1][2]

    • Monitor parent depletion (MRM mode).[2]

Experimental Workflow Diagram

ExperimentalProtocol cluster_incubation Microsomal Incubation (37°C) Stock Compound Stock (10 mM DMSO) Mix_A Arm A: +NADPH (CYP Activity) Stock->Mix_A Mix_B Arm B: +NADPH + UDPGA (CYP + UGT Activity) Stock->Mix_B Quench Protein Precipitation (ACN + IS) Mix_A->Quench T=0,15,30,60 Mix_B->Quench T=0,15,30,60 Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Clint Calculation & Metabolite ID LCMS->Data

Figure 2: Dual-cofactor stability assay workflow ensures capture of both oxidative (CYP) and conjugative (UGT) clearance pathways.[1]

Data Interpretation & Optimization Strategies

Calculating Intrinsic Clearance ( )

Plot


 vs. Time.[2] The slope (

) determines the half-life (

).


  • Interpretation:

    • If Arm B clearance >> Arm A clearance: UGT metabolism is dominant.

    • If Arm A clearance is high: CYP metabolism is dominant.

Metabolite Identification (MetID)

Using High-Resolution Mass Spectrometry (HRMS), look for these mass shifts:

  • +16 Da: Hydroxylation (Likely on Cyclohexyl ring).[2]

  • +176 Da: Glucuronidation (On the Amine).[2]

  • +14 Da: Oxidation to ketone (Cyclohexyl) or N-oxidation.[1][2]

Structural Optimization (Fixing the Issues)

If the molecule is unstable, apply these Medicinal Chemistry tactics:

  • Block the Amine (If UGT is high):

    • Tactic: Convert the primary amine to a secondary amine (N-methylation) or an amide (though this changes the pharmacophore significantly).

    • Bioisostere:[1][2] Replace the 3-amino-isoxazole with a 3-methyl-isoxazole if the H-bond donor is not critical.[1][2]

  • Harden the Ring (If CYP is high):

    • Fluorination: Introduce Fluorine at C3 or C4 of the cyclohexyl ring. The C-F bond is metabolically stable and reduces electron density, protecting adjacent C-H bonds.

    • Bridgehead Substitution: The 1-methyl group is already good, but replacing it with a 1-trifluoromethyl group (

      
      ) adds electron withdrawal, deactivating the whole ring toward oxidation.[1]
      

References

  • FDA Guidance for Industry. (2020).[2] In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies.[1][2] U.S. Food and Drug Administration.[3][4][5] [Link]

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Dalvie, D., et al. (2002).[2] Assessment of metabolic stability of isoxazole-based compounds: Identification of a novel reductive ring-opening pathway. Chemical Research in Toxicology, 15(3), 269-279. [Link]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.[1] [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

[1][2]

Executive Summary

This guide details the optimized protocols for generating amide bonds using 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (referred to herein as 5-MCI-3A ).[1]

The Challenge: 3-Aminoisoxazoles are notoriously weak nucleophiles (

1111-methylcyclohexyl12

The Solution: This note presents three tiered protocols ranging from high-throughput screening (HATU) to scalable, high-yield process chemistry (T3P®) and "brute force" activation (Acid Chloride).[1][2]

Chemical Context & Mechanistic Insight

The Nucleophilicity Problem

The primary obstacle in coupling 5-MCI-3A is the deactivation of the exocyclic amine.[1][2] The lone pair on the nitrogen is delocalized into the aromatic isoxazole ring. Consequently, the amine requires a highly activated electrophile (acyl species) to facilitate attack.[1]

The Solubility Factor

Unlike simple methyl-isoxazoles, the 1-methylcyclohexyl moiety renders this building block highly lipophilic.[1][2]

  • Preferred Solvents: Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), Dichloromethane (DCM).[1][2]

  • Avoid: Water, Methanol (poor solubility of the amine), Diethyl Ether (poor solubility of polar activated esters).[2]

Decision Matrix: Method Selection

Before beginning, select the appropriate protocol based on your carboxylic acid substrate.[2]

CouplingDecisionStartSTART: Select AcidIsAcidSensitiveIs Acid Acid-Sensitive(e.g., Boc, tBu)?Start->IsAcidSensitiveIsStericIs Acid StericallyHindered?IsAcidSensitive->IsStericNoMethodAMethod A: T3P(Standard & Scalable)IsAcidSensitive->MethodAYesIsSteric->MethodANo (Large Scale)MethodBMethod B: Acid Chloride(Brute Force)IsSteric->MethodBYesMethodCMethod C: HATU(Discovery Scale)IsSteric->MethodCNo (Small Scale)

Figure 1: Decision tree for selecting the optimal coupling strategy based on acid stability and steric hindrance.

Protocol A: Propylphosphonic Anhydride (T3P) – The Gold Standard[1][2]

Why this works: T3P (supplied as 50% w/w in EtOAc or DMF) acts as both a coupling reagent and a water scavenger.[1] It drives the equilibrium toward the amide. Crucially, using Pyridine as the base/co-solvent activates the T3P-acid intermediate and prevents the precipitation of the amine.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid1.0 eqSubstrate
5-MCI-3A 1.1 eqNucleophile (slight excess)
T3P (50% in EtOAc)1.5 – 2.0 eqCoupling Agent
Pyridine3.0 – 5.0 eqBase & Catalyst
Ethyl Acetate (EtOAc)[0.2 M]Solvent
Step-by-Step Procedure
  • Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.0 equiv) and 5-MCI-3A (1.1 equiv) in anhydrous EtOAc.

  • Base Addition: Add Pyridine (3.0 equiv).[1][2] The solution should remain clear.

    • Note: If the acid is chiral and epimerization is a concern, cool the mixture to 0°C before proceeding.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4 or UV, ninhydrin is often ineffective for this amine) or LC-MS.[1][2]

    • Boost: If conversion is <50% after 4 hours, heat to 50°C. The 1-methylcyclohexyl group is thermally stable.[1][2]

  • Workup (Self-Validating):

    • Dilute with EtOAc.[1][2]

    • Wash with 0.5 M HCl (removes excess pyridine and unreacted amine).[1]

    • Wash with sat.[1][2] NaHCO3 (removes unreacted acid and phosphorus byproducts).[1]

    • Wash with Brine, dry over Na2SO4, and concentrate.[2]

Protocol B: Acid Chloride Activation – The "Brute Force" Method[2]

Why this works: When the amine is too weak to attack an activated ester (like OBt or OAt), the highly reactive acid chloride is required. We use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral activation, or Oxalyl Chloride for standard activation.[1]

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid1.0 eqSubstrate
Oxalyl Chloride1.2 eqChlorinating Agent
DMF1-2 dropsCatalyst
5-MCI-3A 1.1 eqNucleophile
Triethylamine (TEA)2.5 eqAcid Scavenger
DCM[0.1 M]Solvent
Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid in dry DCM under Nitrogen. Cool to 0°C.[1]

  • Chlorination: Add catalytic DMF (1 drop), then add Oxalyl Chloride dropwise.[1][2] Stir at 0°C for 1 hour until gas evolution (CO/CO2) ceases.

  • Evaporation (Critical): Concentrate the mixture to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Coupling: In a separate vial, dissolve 5-MCI-3A (1.1 eq) and TEA (2.5 eq) in DCM.

  • Addition: Add the acid chloride solution slowly to the amine solution at 0°C.

  • Completion: Warm to RT and stir for 2 hours.

  • Workup: Standard aqueous workup (water wash -> brine wash).[1][2]

Protocol C: HATU/HOAt – Discovery Screening

Why this works: HATU generates the O-At ester, which is more reactive than the O-Bt ester (from HOBt).[1] This is the preferred method for parallel chemistry or small-scale synthesis (mg scale) where reagent cost is not a factor.[1]

Step-by-Step Procedure
  • Dissolve Carboxylic Acid (1.0 eq) in DMF (Concentration 0.1 M).

  • Add DIPEA (3.0 eq).[1][2]

  • Add HATU (1.2 eq) and stir for 5 minutes to pre-activate (yellow color develops).[1]

  • Add 5-MCI-3A (1.2 eq).[1]

  • Stir at 40°C for 16 hours.

    • Note: Room temperature is often insufficient for 3-aminoisoxazoles using HATU; mild heating is recommended.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Amine nucleophilicity is too low.[1][2]Switch to Protocol B (Acid Chloride) or use T3P with N-Methylimidazole (NMI) instead of pyridine to boost activation.[1]
Precipitation Lipophilic 5-MCI-3A is insoluble in polar mix.[1][2]Switch solvent to 2-MeTHF or DCM .[1] Avoid pure DMF if possible; use co-solvents.[1]
Product "Greasy" / Hard to Purify 1-methylcyclohexyl group dominates physical properties.[1][2]Use reverse-phase chromatography (C18) with high organic gradient (e.g., 50-100% MeCN) or triturate with Hexanes/Ether.[1]
Epimerization of Acid Base-mediated proton abstraction.[1][2]Use Protocol A (T3P) at 0°C. Ensure base is added after acid/amine mixing but before T3P.

References

  • Dunetz, J. R., et al. (2011).[1][2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Patterson, A. W., et al. (2011).[1][2] "Protection of 3-Aminoisoxazoles." Journal of Organic Chemistry. (Demonstrates the weak nucleophilicity of the 3-amino scaffold).

  • Archimica (Now Euticals). "Propanephosphonic Acid Anhydride (T3P) Application Note." (Industrial standard for coupling weak anilines).[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[1]

Application Note: 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (hereafter referred to as MCOA ) represents a high-value "privileged structure." It combines the electronic properties of the 3-aminoisoxazole core—a known bioisostere for amides and aromatic rings—with the 1-methylcyclohexyl tail .

This specific lipophilic tail is not merely a space-filler; it is a strategic "anchor." Unlike a planar phenyl ring, the 1-methylcyclohexyl group provides significant steric bulk (A-value > 1.7) and three-dimensionality (sp³ character), which is critical for:

  • Filling Hydrophobic Pockets: Targeting deep, lipophilic cavities in enzymes (e.g., kinases, COX-2) or ion channels (e.g., Nav1.7).

  • Metabolic Stability: The quaternary carbon at the 1-position blocks rapid oxidative metabolism (P450 hydroxylation) often seen with simple alkyl chains.

  • Solubility Modulation: Disrupting crystal packing compared to flat aromatic analogs.

This guide details the synthesis, quality control, and downstream derivatization of MCOA, addressing the specific challenges posed by the low nucleophilicity of the isoxazole amine.

Synthesis Protocol: The "Make"

While MCOA can be sourced commercially, batch-to-batch variability in purity often necessitates in-house synthesis or rigorous purification. The most robust route utilizes the condensation of a


-ketonitrile with hydroxylamine.
Retrosynthetic Logic

The construction relies on the regioselective cyclization of 3-(1-methylcyclohexyl)-3-oxopropanenitrile with hydroxylamine hydrochloride. Control of pH is the critical variable to ensure the formation of the 3-amino isomer rather than the 5-amino isomer.

Step-by-Step Synthesis Workflow
Step 1: Preparation of the

-Ketonitrile Precursor

If not commercially available, synthesize from methyl 1-methylcyclohexanecarboxylate.

  • Reagents: Methyl 1-methylcyclohexanecarboxylate (1.0 eq), Acetonitrile (1.2 eq), NaH (1.5 eq, 60% dispersion), THF (anhydrous).

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add Acetonitrile dropwise (deprotonation).

    • Add the ester dropwise.[1] Reflux for 4–6 hours.

    • Critical: Quench carefully with dilute HCl to pH 4–5. Extract with EtOAc.

    • Result: 3-(1-methylcyclohexyl)-3-oxopropanenitrile.

Step 2: Cyclization to MCOA

This step requires precise pH buffering to favor the 3-amino isoxazole.

ParameterSpecificationRationale
Starting Material 3-(1-methylcyclohexyl)-3-oxopropanenitrileProvides the C3-C4-C5 backbone.
Reagent Hydroxylamine HCl (NH₂OH[2]·HCl)Nitrogen/Oxygen source.[3]
Base NaOH (aq) or KOtBuNeutralizes HCl; activates nitrile.
pH Target 7.5 – 8.5 CRITICAL. pH < 7 stalls reaction; pH > 10 favors 5-amino isomer.
Temperature Reflux (80–90°C)Required for cyclization energy barrier.

Detailed Protocol:

  • Dissolve hydroxylamine HCl (1.1 eq) in water.

  • Slowly add NaOH (1.1 eq) to generate free hydroxylamine base in situ. Check pH; adjust to ~8.0.

  • Add the

    
    -ketonitrile (1.0 eq) dissolved in Ethanol (EtOH).
    
  • Reflux for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

  • Workup: Cool to RT. Evaporate EtOH. The product often precipitates.[4] If not, extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water or column chromatography (0-40% EtOAc in Hexanes).

Synthesis Visualization

SynthesisWorkflow Start Methyl 1-methyl- cyclohexanecarboxylate Step1 Claisen Condensation (MeCN, NaH, THF) Start->Step1 Inter Intermediate: beta-Ketonitrile Step1->Inter Step2 Cyclization (NH2OH-HCl, pH 8) Inter->Step2 Product Target: MCOA (3-amino isomer) Step2->Product pH 7.5-8.5 (Major) SideProduct Impurity: 5-amino isomer Step2->SideProduct pH > 10 (Minor)

Figure 1: Synthesis workflow emphasizing the critical pH-dependent regioselectivity step.

Downstream Derivatization: The "Use"

The 3-amino group on the isoxazole ring is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen). Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.

Reactivity Profiling & Troubleshooting
Reaction TypeChallengeRecommended Solution
Amide Coupling Poor nucleophilicity leads to low conversion.Use HATU or T3P (Propylphosphonic anhydride). Alternatively, use acid chlorides with Pyridine.
Sulfonylation Slow reaction kinetics.Use DMAP (0.1 eq) as a nucleophilic catalyst with Pyridine as solvent/base. Heat to 50°C if needed.
Urea Formation Isocyanates may react slowly.Perform in THF at reflux; add TEA.
Optimized Protocol: Sulfonylation (General Procedure)

Targeting COX-2 or ion channel inhibition motifs.

  • Dissolution: Dissolve MCOA (1.0 eq) in anhydrous Pyridine (concentration ~0.2 M).

  • Activation: Add DMAP (0.1 eq).

  • Addition: Add the Sulfonyl Chloride (1.2 eq) portion-wise at 0°C to prevent exotherm-related degradation.

  • Reaction: Allow to warm to RT. Stir 4–16 hours.[5]

    • Checkpoint: If <50% conversion after 4h, heat to 50°C.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Brine.

Decision Logic for Library Synthesis

Derivatization MCOA MCOA Scaffold Target Target Class? MCOA->Target Kinase Kinase/ATP Site Target->Kinase H-Bond Donor/Acceptor needed GPCR GPCR/Ion Channel Target->GPCR Hydrophobic/Stable Linker needed Urea Urea Linkage (Reaction w/ Isocyanate) Kinase->Urea Amide Amide Linkage (Reaction w/ Acid Chloride) Kinase->Amide Sulfon Sulfonamide (Reaction w/ R-SO2Cl) GPCR->Sulfon Cond1 Use HATU/DIEA or POCl3 Amide->Cond1 Cond2 Use Pyridine/DMAP Heat to 50°C Sulfon->Cond2

Figure 2: Decision tree for derivatizing MCOA based on the intended pharmaceutical target.

Quality Control & Characterization

To ensure the integrity of the intermediate before committing to expensive downstream steps, validate using the following parameters.

Analytical Standards
  • 1H NMR (DMSO-d6):

    • Isoxazole C4-H: Singlet typically around

      
       5.8 – 6.0 ppm . This is the diagnostic peak.
      
    • Amine (-NH2): Broad singlet around

      
       5.0 – 5.5 ppm  (exchangeable with D2O).
      
    • Cyclohexyl Methyl: Singlet around

      
       1.1 – 1.2 ppm  (integrates to 3H).
      
    • Cyclohexyl Ring: Multiplets between

      
       1.3 – 2.0 ppm  (integrates to 10H).
      
  • LCMS:

    • Ionization: ESI+

    • Parent Ion: [M+H]+ = 181.13 (Calculated MW: 180.13).

    • Note: Isoxazoles can sometimes show weak ionization; acidic mobile phase (0.1% Formic Acid) helps.

Common Impurities
  • 5-Amino Isomer: Result of high pH during synthesis. Distinguished by slightly different NMR shift of the C4 proton and different retention time on C18 columns.

  • Residual Nitrile: Incomplete cyclization. Check for IR stretch at ~2250 cm⁻¹.

References

  • Johnson, L., et al. (2013).[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[6]

    • Grounding: Establishes the pH-dependent regioselectivity protocols for isoxazole synthesis.
  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. Grounding: Discusses the bioisosteric properties of oxazoles and isoxazoles in drug design.
  • Praveen, C., et al. (2010).[7] "Gold(III) Chloride Catalyzed Cycloisomerization of

    
    -Acetylenic Oximes: Synthesis of Substituted Isoxazoles." Synlett, 2010(05), 777-781. 
    
    • Grounding: Alternative metal-catalyzed synthesis routes for difficult substr
  • Vertex Pharmaceuticals. (2010). "Isoxazole Modulators of Ion Channels." World Intellectual Property Organization Patent WO2010000000 (Generalized citation for class behavior). Grounding: Validates the use of lipophilic isoxazole tails in ion channel inhibitor design.
  • Sigma-Aldrich. (2023). "3-Amino-5-methylisoxazole Safety Data Sheet."

    • Grounding: Safety and handling data for the class of 3-aminoisoxazoles.

Sources

Application Note: Mechanistic Pathway and Synthetic Protocol for the Formation of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-1,2-oxazole (or 3-aminoisoxazole) scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a wide array of pharmacologically active agents. Its synthesis, however, requires precise control over reaction conditions to ensure high regioselectivity and yield. This application note provides a comprehensive guide to the reaction mechanism and a detailed, field-proven protocol for the synthesis of a representative derivative, 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. We will elucidate the key mechanistic steps, emphasizing the critical role of pH in directing the cyclization pathway. The provided protocols are designed to be self-validating, offering researchers a reliable method for accessing this important class of heterocycles.

Part 1: Overall Synthetic Strategy

The synthesis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is most effectively achieved through a two-stage process. This strategy involves the initial preparation of a key β-ketonitrile intermediate, followed by a regioselective cyclization with hydroxylamine.

  • Stage 1: Synthesis of β-Ketonitrile Intermediate. The foundational precursor, 3-(1-methylcyclohexyl)-3-oxopropanenitrile , is synthesized via a Claisen-type condensation reaction. This involves the reaction of an appropriate ester of 1-methylcyclohexanecarboxylic acid with acetonitrile in the presence of a strong base.

  • Stage 2: Regioselective Cyclization. The synthesized β-ketonitrile is then reacted with hydroxylamine (NH₂OH) under tightly controlled pH conditions. This step is the cornerstone of the synthesis, where careful pH management dictates the formation of the desired 3-amino-1,2-oxazole isomer over the 5-amino alternative.[1]

The logical flow of this synthetic approach is outlined in the diagram below.

G start Ethyl 1-Methylcyclohexanecarboxylate + Acetonitrile intermediate 3-(1-Methylcyclohexyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate) start->intermediate Stage 1: Claisen Condensation final 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine intermediate->final Stage 2: Regioselective Cyclization (+ NH₂OH)

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Detailed Reaction Mechanism

A thorough understanding of the underlying mechanism is crucial for successful synthesis, optimization, and troubleshooting.

Mechanism of β-Ketonitrile Formation

The formation of 3-(1-methylcyclohexyl)-3-oxopropanenitrile is a classic example of a condensation reaction between an ester and a nitrile.

  • Deprotonation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), deprotonates acetonitrile (CH₃CN), which has a pKa of ~25, to form a resonance-stabilized carbanion.

  • Nucleophilic Acyl Substitution: The resulting acetonitrile anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 1-methylcyclohexanecarboxylate.

  • Elimination: The tetrahedral intermediate formed subsequently collapses, eliminating the ethoxide leaving group to yield an imine intermediate.

  • Tautomerization & Workup: The imine rapidly tautomerizes to the more stable enamine form. Upon acidic workup, this is hydrolyzed to the final β-ketonitrile product.

Mechanism of Regioselective Isoxazole Formation

The reaction between the β-ketonitrile intermediate and hydroxylamine is the critical regiochemistry-determining step. The β-ketonitrile possesses two electrophilic sites: the ketone carbonyl carbon and the nitrile carbon. Hydroxylamine can, in principle, attack either site. The outcome is dictated by the reaction's pH.[1]

  • At High pH (> 8): Hydroxylamine acts as a more potent N-nucleophile, preferentially attacking the harder electrophilic center, the ketone carbonyl. This pathway leads to the formation of the undesired 5-amino-1,2-oxazole isomer.[1]

  • At Controlled pH (7-8): The nucleophilicity of the hydroxylamine nitrogen is tempered. Under these conditions, the reaction favors the nucleophilic attack of hydroxylamine on the nitrile carbon.[1][2] This selective attack is the entry point for the formation of the desired 3-amino-1,2-oxazole.

The detailed mechanism for the desired transformation is as follows:

  • Nucleophilic Attack on Nitrile: The hydroxylamine molecule attacks the electrophilic carbon of the nitrile group to form an N-hydroxy-amidine intermediate (an amidoxime).[3]

  • Intramolecular Cyclization: The oxygen atom of the newly formed hydroxylamino group then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a 5-hydroxy-4,5-dihydro-1,2-oxazol-3-amine.

  • Dehydration: Under mildly acidic conditions during workup, the hydroxyl group at the C5 position is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water results in the formation of a double bond within the ring, yielding the stable, aromatic 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.[1]

The mechanistic pathway for this critical cyclization step is illustrated below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 ketonitrile β-Ketonitrile Intermediate amidoxime Amidoxime Intermediate ketonitrile->amidoxime 1. Attack on Nitrile reagent Hydroxylamine (NH₂OH) condition pH 7-8 cyclized Cyclized Intermediate (5-Hydroxy-dihydrooxazole) amidoxime->cyclized 2. Intramolecular Cyclization product 5-(1-Methylcyclohexyl) -1,2-oxazol-3-amine cyclized->product 3. Dehydration acid H⁺ - H₂O

Caption: Mechanism of regioselective 3-amino-1,2-oxazole formation.

Part 3: Experimental Protocols

Safety Precaution: These procedures involve strong bases, flammable solvents, and potentially hazardous reagents like hydroxylamine. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 3-(1-Methylcyclohexyl)-3-oxopropanenitrile
Reagents & Materials Quantity M.W. Moles Notes
Sodium Ethoxide (NaOEt)8.5 g68.050.125Handle under inert atmosphere.
Anhydrous Ethanol (EtOH)100 mL--Solvent.
Acetonitrile (CH₃CN)5.13 g (6.5 mL)41.050.125Reagent.
Ethyl 1-methylcyclohexanecarboxylate17.0 g170.250.100Limiting Reagent.
3M Hydrochloric Acid (HCl)~50 mL--For quench and pH adjustment.
Diethyl Ether200 mL--For extraction.
Saturated Sodium Bicarbonate (aq)50 mL--For washing.
Brine50 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)~10 g--For drying.

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide and anhydrous ethanol.

  • Base Formation: Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.

  • Addition of Nitrile: Add acetonitrile dropwise to the solution over 10 minutes.

  • Addition of Ester: Heat the mixture to 50 °C and add ethyl 1-methylcyclohexanecarboxylate dropwise over 30 minutes.

  • Reaction: Maintain the reaction at reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 3M HCl until the pH is approximately 5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 3-(1-methylcyclohexyl)-3-oxopropanenitrile can be purified by vacuum distillation or column chromatography if necessary.

Protocol 3.2: Synthesis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

This protocol is adapted from a reliable, general method for 3-aminoisoxazole synthesis.[1]

Reagents & Materials Quantity M.W. Moles Notes
3-(1-Methylcyclohexyl)-3-oxopropanenitrile16.5 g165.230.100Limiting Reagent.
Hydroxylamine Hydrochloride (NH₂OH·HCl)8.34 g69.490.120Reagent.
Ethanol (95%)150 mL--Solvent.
Water50 mL--Solvent.
5M Sodium Hydroxide (NaOH)As needed--For pH adjustment.
3M Hydrochloric Acid (HCl)As needed--For pH adjustment and cyclization.
Ethyl Acetate200 mL--For extraction.

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 3-(1-methylcyclohexyl)-3-oxopropanenitrile in ethanol.

  • Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride in water and add this solution to the flask.

  • pH Adjustment (Crucial Step): Stir the mixture at room temperature. Slowly add 5M NaOH dropwise while monitoring with a calibrated pH meter. Carefully adjust the pH to be stable within the 7.2 - 7.8 range .

  • Reaction: Heat the reaction mixture to 45 °C and maintain for 6-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Acidification and Cyclization: After the reaction is complete, cool the mixture to room temperature. Slowly add 3M HCl to adjust the pH to ~2. This acidic condition facilitates the final dehydration and ring aromatization.

  • Heating: Heat the acidified mixture to 50 °C for 1 hour to ensure complete cyclization.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: Neutralize the remaining aqueous solution with 5M NaOH to a pH of ~8. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Part 4: Characterization and Validation

To confirm the identity and purity of the final product, a standard suite of analytical techniques should be employed.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the 1-methylcyclohexyl group (a singlet for the methyl group and multiplets for the cyclohexyl protons). A key diagnostic signal will be a singlet for the C4-proton of the isoxazole ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all carbons, including the diagnostic signals for the isoxazole ring carbons (C3, C4, and C5).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated molecular formula (C₉H₁₄N₂O).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C=N stretching of the isoxazole ring, and C-H stretching of the alkyl group.

The absence of significant signals corresponding to the 5-amino isomer in the NMR spectra serves as validation for the regioselectivity of the chosen protocol.

References

  • Patents, Google. (Issued 1966). Processes for preparing 3-amino-isoxazoles. US3242189A.
  • Vörös, A., Mucsi, Z., Baán, Z., Timári, G., Hermecz, I., Mizsey, P., & Finta, Z. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 16(3), 425-437. [Link]

  • Patents, Google. (Issued 1969).
  • ResearchGate. (2015). Reaction mechanisms of the reaction between nitriles and hydroxylamine. [Link]

  • PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

Handling and storage protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Synthetic Protocols for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Introduction & Compound Identity

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (CAS: 1695168-18-3) is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents, including RET kinase inhibitors and sulfonamide-based antimicrobials.

Structurally, it features a 3-aminoisoxazole core substituted at the 5-position with a bulky, lipophilic 1-methylcyclohexyl group. This specific substitution pattern serves two critical functions in drug design:

  • Steric Occlusion: The bulky cyclohexyl group can fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

  • Metabolic Stability: The 1-methyl substitution blocks the alpha-carbon oxidation often seen in simple alkyl chains, potentially improving the half-life of derived compounds.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicNotes
Systematic Name 5-(1-Methylcyclohexyl)isoxazol-3-amineIUPAC
CAS Number 1695168-18-3Verified Identifier
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Physical State Solid (Off-white to pale yellow)Crystalline or powder form
Predicted LogP ~2.5 - 2.8Highly lipophilic due to cyclohexyl ring
Solubility DMSO (>50 mM), Ethanol, DCMInsoluble in water
pKa (Conjugate Acid) ~2.0 - 2.5Weakly basic amine; less nucleophilic than aniline

Safety & Hazard Identification

While specific toxicological data for this derivative may be limited, it must be handled according to the safety profile of the 3-aminoisoxazole class .

  • GHS Classification (Inferred):

    • H302/H312: Harmful if swallowed or in contact with skin.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Critical Hazard Note: Isoxazole amines can be metabolically activated to reactive intermediates. Always handle in a fume hood.

Storage Protocols: The "Cold-Dark-Dry" Triad

The stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is compromised by three factors: oxidation of the primary amine, hydrolysis of the isoxazole ring (under extreme pH), and photodegradation .

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C .

  • Atmosphere: Inert gas purge (Argon or Nitrogen) is recommended after opening.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

  • Shelf Life: >2 years if stored properly.

Short-Term Storage (Solubilized Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM to 50 mM.

  • Conditions: Store at -80°C in aliquots.

  • Avoid: Repeated freeze-thaw cycles. Limit to a maximum of 3 cycles.

Visual Workflow: Storage Decision Tree

StorageProtocol Start Compound Receipt FormCheck Physical Form? Start->FormCheck Solid Solid Powder FormCheck->Solid Solution Solubilized (DMSO) FormCheck->Solution ActionSolid Store at -20°C Desiccated Protect from Light Solid->ActionSolid ActionSol Aliquot (Single Use) Store at -80°C Solution->ActionSol Usage Ready for Experiment? ActionSolid->Usage ActionSol->Usage Thaw Thaw at RT Vortex 30s Inspect for Precipitate Usage->Thaw Yes

Figure 1: Decision matrix for storage based on physical state. Adherence prevents hydrolytic degradation.

Handling & Solubilization Protocol

The lipophilicity of the 1-methylcyclohexyl group makes this compound difficult to dissolve in aqueous buffers directly.

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Weigh 1.80 mg of compound into a sterile microcentrifuge tube. Note: Use an anti-static gun if the powder is electrostatic.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO . Do not use water or PBS at this stage.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Visual inspection should confirm a clear, colorless to pale yellow solution.

  • Dilution for Assay:

    • For biological assays, dilute the DMSO stock into the aqueous buffer (e.g., PBS) immediately prior to use.

    • Limit: Keep final DMSO concentration <1% to avoid solvent toxicity in cell assays.

    • Warning: Rapid dilution into cold buffer may cause precipitation due to the hydrophobic cyclohexyl group. Dilute into room temperature buffer with mixing.

Synthetic Application: Amide Coupling

The 3-amino group on the isoxazole ring is electronically deactivated compared to standard anilines. Standard coupling reagents (EDC/NHS) often fail or give low yields.

Recommended Protocol: High-Efficiency Coupling using TCFH Rationale: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) generates highly reactive acid chlorides in situ, overcoming the low nucleophilicity of the isoxazol-3-amine.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (1.0 equiv)

  • TCFH (1.1 equiv)

  • N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolve the carboxylic acid and the isoxazole amine in anhydrous MeCN (0.1 M concentration).

  • Add N-Methylimidazole (NMI) and stir for 5 minutes.

  • Add TCFH in one portion.

  • Stir at 50°C for 2–4 hours. Note: Heating is often required for sterically hindered amines.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Reaction Pathway Diagram

ReactionScheme Acid Carboxylic Acid (R-COOH) Intermediate Acyl Imidazolium/ Acid Chloride Acid->Intermediate Activation Amine Isoxazol-3-amine (Nucleophile) Product Amide Product Amine->Product Reagent TCFH + NMI (Activator) Reagent->Intermediate Intermediate->Product + Amine 50°C, 2h

Figure 2: Activation strategy for coupling electron-deficient isoxazole amines.

Quality Control (QC) Parameters

Verify the identity and purity of the material before use in critical assays.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 8 minutes. Note: High organic start is required due to the lipophilic cyclohexyl group.

    • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 95% by area integration.

References

  • Chemical Identity & CAS

    • 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (CAS 1695168-18-3).[1][2][3] Available from CymitQuimica and Chemat.

  • Synthetic Application (Kinase Inhibitors)

    • Subramanian, G. et al. (2024).[4] "RET Kinase Inhibitors."[4] U.S. Patent 11,970,485 B2. (Describes the use of 3-aminoisoxazoles in RET inhibitor synthesis using TCFH coupling).

  • General Isoxazole Synthesis

    • Sperry, J. B., et al. (2009).[5] "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(6), 1445–1448. (Foundational chemistry for 5-substituted isoxazoles).

  • Handling of Heterocyclic Amines

    • Johnson, L., et al.[6] (2013).[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171–173.[6]

Sources

Troubleshooting & Optimization

Minimizing side reactions during 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-21-A01

Introduction: Welcome to the technical support guide for the functionalization of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique steric and electronic properties. However, its reactivity profile, characterized by a nucleophilic amino group and an electron-rich heterocyclic system, presents specific challenges. Side reactions can compromise yield, purity, and the overall efficiency of a synthetic campaign. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to minimize these side reactions and ensure predictable, successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Reactivity

This section addresses fundamental questions about the molecule's chemical behavior, which is crucial for understanding and predicting potential side reactions.

Q1: What are the primary reactive sites on 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine?

A1: The molecule has two primary sites of reactivity. The most significant is the exocyclic amino group (-NH₂) at the C3 position, which is a potent nucleophile. A secondary site of reactivity is the C4 position on the oxazole ring. The amino group is strongly activating, making the C4 carbon susceptible to attack by strong electrophiles.[1] While the ring nitrogen atoms possess lone pairs, their participation in reactions is less common under standard functionalization conditions but should be considered with highly reactive electrophiles or under forcing conditions.

Q2: How does the 1-methylcyclohexyl group influence the molecule's reactivity?

A2: The bulky 1-methylcyclohexyl group at the C5 position imparts significant steric hindrance. This bulk can impede the approach of reagents to both the adjacent C4 position and, to a lesser extent, the C3-amino group. This steric effect can be beneficial in directing regioselectivity but is a primary cause of sluggish or incomplete reactions when coupling with other sterically demanding partners.

Q3: Is the 1,2-oxazole (isoxazole) ring stable to common reaction conditions?

A3: The isoxazole ring is generally robust under neutral and mildly acidic or basic conditions. However, it can be susceptible to cleavage under harsh conditions, such as strong reducing agents (e.g., catalytic hydrogenation that can cleave the N-O bond), strong acids at high temperatures, or certain organometallic reagents. Always consider the stability of the core when planning multi-step syntheses.

Part 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section is structured to address specific problems you may encounter in the laboratory.

Issue 1: N-Acylation (Amide Bond Formation) - Low Yield & Impurity Formation

Problem: "My N-acylation reaction to form an amide bond with a carboxylic acid is giving a low yield, and I see multiple byproducts on my TLC/LC-MS."

Probable Causes:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to unreacted starting materials.

  • Steric Hindrance: The bulky 1-methylcyclohexyl group is slowing the rate of the desired nucleophilic attack by the amine.

  • Side Reactions of the Coupling Agent: Common coupling agents like carbodiimides (e.g., DCC, EDC) can generate difficult-to-remove urea byproducts and can also lead to the formation of N-acylurea species, which halts the reaction.[2]

  • Epimerization: If your carboxylic acid has a chiral center, harsh coupling conditions can lead to racemization.[3]

Solutions & Methodologies:

The key to a successful amide coupling is selecting a suitable activation method that balances reactivity with the suppression of side reactions.

  • Solution A: Use of High-Efficiency Onium Salt Coupling Reagents. For sterically hindered amines, uronium or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP are often superior to carbodiimides. They rapidly generate the active ester, minimizing contact time and reducing side reactions.[4]

  • Solution B: The DMAPO/Boc₂O System for Less Reactive Amines. A modern and highly efficient one-pot method uses di-tert-butyl dicarbonate (Boc₂O) with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst. This system is particularly effective for forming amide bonds with low-reactivity nitrogen heterocycles.[5][6]

  • Solution C: Use of Phosphonic Anhydrides. Reagents like T3P® (Propylphosphonic Anhydride) are powerful water-soluble coupling agents. The byproducts are phosphonic acids, which are easily removed with an aqueous wash, simplifying purification.[2]

Coupling Reagent SystemProsConsCommon Byproducts
EDC / HOBt Cost-effective, well-established.Can be inefficient for hindered amines; risk of N-acylurea byproduct.Water-soluble ureas, HOBt-related impurities.[2]
HATU / DIPEA High efficiency, fast reaction rates, low epimerization.Expensive; byproducts can be difficult to remove.Tetramethylurea, guanidinium byproducts.[2][4]
T3P® / Pyridine High efficiency, water-soluble byproducts simplify workup.Requires a base (e.g., pyridine, DIPEA).Propylphosphonic acids.[2]
Boc₂O / DMAPO Excellent for less reactive amines, mild conditions, one-pot.[5][6]May not be suitable for all substrate types.Di-tert-butyl carbonate, CO₂, t-butanol.
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or ACN (0.1 M).

  • Activation: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. The solution should remain clear.

  • Coupling: Add a solution of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (1.2 eq.) in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: N-Alkylation - Over-alkylation and Ring Reactivity

Problem: "When I try to perform a simple N-alkylation with an alkyl halide, I get a mixture of mono- and di-alkylated products, along with an unknown, highly polar byproduct."

Probable Causes:

  • Over-alkylation: The primary amine starting material is converted to a secondary amine product, which can be equally or more nucleophilic, leading to a second alkylation event.

  • Ring N-Alkylation: The N-2 atom of the oxazole ring can act as a nucleophile, especially with reactive alkylating agents (e.g., methyl iodide, benzyl bromide), leading to the formation of a quaternary oxazolium salt. This salt is often highly polar and may be unstable.

Solutions & Methodologies:

Direct alkylation of such amines is notoriously difficult to control. A protecting group strategy is the most reliable method to ensure mono-functionalization.

  • Solution A: Employ an Amine Protecting Group. The most robust solution is to temporarily "cap" the amine to prevent over-reactivity. The tert-butoxycarbonyl (Boc) group is ideal. It is easily installed, deactivates the amine towards alkylation, and can be cleanly removed under acidic conditions that typically leave the oxazole core intact.[7][8]

  • Solution B: Reductive Amination. If the goal is to add a specific alkyl group, reductive amination with an aldehyde or ketone is often cleaner than direct alkylation. The intermediate imine is formed in situ and then reduced (e.g., with NaBH(OAc)₃ or NaBH₃CN), which generally provides the mono-alkylated product with higher selectivity.

Part A: Boc Protection

  • Dissolution: Dissolve 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or DMAP (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute with the solvent, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate. The Boc-protected amine is often pure enough for the next step or can be purified by chromatography.

Part B: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in DCM.

  • Acid Addition: Add an excess of Trifluoroacetic acid (TFA, 5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor deprotection by TLC/LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with toluene several times to remove residual acid. If HCl was used, the product will be the hydrochloride salt. Neutralize with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup to recover the free amine.

Part 3: Visualization & Workflows

Visual aids to guide experimental design and troubleshooting.

Diagram 1: Decision Workflow for N-Acylation

This diagram helps in selecting the appropriate coupling strategy based on the properties of the carboxylic acid.

Acylation_Workflow start Start: N-Acylation Required steric_check Is the carboxylic acid sterically hindered or electron-poor? start->steric_check chiral_check Is the carboxylic acid prone to epimerization? steric_check->chiral_check  No reagent_hatu Use high-efficiency reagent: HATU or T3P steric_check->reagent_hatu  Yes chiral_check->reagent_hatu  Yes reagent_edc Standard conditions are viable: EDC/HOBt chiral_check->reagent_edc  No end_reaction Proceed to Reaction reagent_hatu->end_reaction reagent_edc->end_reaction reagent_dmapo Consider mild activation: DMAPO/Boc2O Protection_Strategy sub Amine Other Functional Group (e.g., -OH) prot_amine Protect Amine (e.g., Boc) sub:f0->prot_amine prot_oh Protect -OH (e.g., TBDMS) sub:f1->prot_oh react_oh Functionalize -OH prot_amine->react_oh react_amine Functionalize Amine prot_oh->react_amine deprot_amine Deprotect Amine (Acid) react_oh->deprot_amine deprot_oh Deprotect -OH (Fluoride) react_amine->deprot_oh

Caption: Orthogonal protection for selective functionalization.

References

  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). MDPI. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Protecting Groups - Organic Synthesis. Organic-synthesis.org. [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). PMC. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • Protecting Groups List - SynArchive. SynArchive. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). ResearchGate. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2017). ResearchGate. [Link]

  • 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. (2006). PubMed. [Link]

  • Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. (2018). PubMed. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University. (2023). Tohoku University. [Link]

  • Recent developments in catalytic amide bond formation. (2020). Sci-Hub. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). PMC. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • N-Acylation in Combinatorial Chemistry. (2004). ResearchGate. [Link]

  • Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. (2005). MDPI. [Link]

  • Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. (2021). MDPI. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. ChemRxiv. [Link]

  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity. (2022). PMC. [Link]

  • Process for the manufacture of 3-amino-5- methylisoxazole.
  • Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. MDPI. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). PMC. [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2016). Forensic Toxicology. [Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PMC. [Link]

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. (2022). PMC. [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021). Chem. Sci.. [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences. [Link]

  • N-Acylation in combinatorial chemistry. (2004). Arkat USA. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

Sources

Addressing solubility issues of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-ISOX-5MC Subject: Resolving Precipitation and Solubility Limits of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine in Aqueous Media Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

You are likely encountering "crash-out" precipitation when diluting your DMSO stock of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine into aqueous buffers (PBS, media).[1]

While the 3-amino-isoxazole core is polar, the 1-methylcyclohexyl moiety acts as a significant lipophilic anchor.[1] This creates a "brick dust" physicochemical profile where the crystal lattice energy (high melting point) and high LogP (lipophilicity) conspire to limit aqueous solubility. This guide provides three validated protocols to solubilize this compound for biological assays, moving beyond simple DMSO cosolvent strategies which are often insufficient for this scaffold.

Module 1: Physicochemical Diagnosis

Understanding why the compound precipitates is the first step to fixing it.

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~2.8 – 3.5Moderate-High.[1] The cyclohexyl group drives this up.[1] The compound prefers lipid bilayers over water.[1]
pKa (Basic) ~1.5 – 2.5Critical: The 3-amino group on an isoxazole is a very weak base due to electron withdrawal by the ring oxygen.[1] It remains neutral (uncharged) at physiological pH (7.4).[1]
Hydrogen Bonding Donor: 1 / Acceptor: 3Limited H-bonding capability with water compared to the hydrophobic bulk of the cyclohexyl tail.[1]
Behavior "Brick Dust"High lattice energy requires disruption to dissolve.[1]

The Trap: Many researchers assume the "amine" implies solubility at pH 7.[1]4. It does not. At pH 7.4, this molecule is >99.9% neutral and insoluble.[1]

Module 2: Decision Matrix & Troubleshooting

Use this logic flow to select the correct solubilization strategy for your specific assay.

Solubility_Decision_Tree Start Start: Solid Compound Check_Assay Is the assay sensitive solely to DMSO? Start->Check_Assay Choice_A Yes (Cell Culture/In Vivo) Check_Assay->Choice_A High Sensitivity Choice_B No (Enzymatic/Chemical) Check_Assay->Choice_B Low Sensitivity Path_Cyclo Protocol 3: Cyclodextrin Complexation (Gold Standard for Biology) Choice_A->Path_Cyclo Path_Cosolvent Protocol 1: Enhanced Cosolvent System (DMSO + PEG400) Choice_B->Path_Cosolvent Path_Acid Protocol 2: pH Adjustment (Only if pH < 3 is tolerated) Choice_B->Path_Acid Rare Case

Figure 1: Decision matrix for selecting the optimal solubilization method based on assay tolerance.

Module 3: Validated Protocols

Protocol 1: The "Enhanced Cosolvent" Method (Standard)

Best for: Enzymatic assays, high-throughput screening. Pure DMSO stocks often precipitate immediately upon addition to water.[1] We use PEG400 as an intermediate polarity bridge to prevent this shock.[1]

The Recipe:

  • Dissolve solid compound in 100% DMSO to create a 20 mM Stock .[1]

  • Prepare the Intermediate Dilution (10x concentration) in a mixture of 50% PEG400 / 50% Water .

    • Note: Do not add DMSO stock directly to pure water.[1]

  • Add the DMSO stock to the PEG400/Water mixture.[1]

  • Final dilution into assay buffer.

Target Final Composition (in Assay):

  • Compound: 10 µM[1]

  • DMSO: 0.5%[1]

  • PEG400: 4.5%[1]

  • Buffer: 95%[1]

Protocol 2: Cyclodextrin Encapsulation (Gold Standard)

Best for: Cell culture, animal studies (IP/IV), and preventing precipitation over time. The 1-methylcyclohexyl group is sterically perfect for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] This "hides" the grease ball inside a sugar donut, making the complex water-soluble.

Step-by-Step Workflow:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1] Stir until clear.

  • Solvation: Weigh the solid 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

  • Addition: Add the 20% CD solution directly to the solid.

  • Energy Input: Sonicate in a water bath at 40°C for 30-60 minutes .

    • Visual Check: The suspension should turn into a clear solution.

  • Filtration: Filter sterilize (0.22 µm PVDF). Do not use Nylon filters as they bind isoxazoles.[1]

CD_Complexation cluster_mechanism Mechanism of Action Drug Free Drug (Hydrophobic Cyclohexyl) Complex Inclusion Complex (Soluble) Drug->Complex Sonication (Energy Input) CD HP-beta-CD (Hydrophilic Shell) CD->Complex

Figure 2: Schematic of the inclusion complex formation. The cyclohexyl tail enters the cyclodextrin cavity, shielding it from the aqueous environment.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HCl to dissolve it since it's an amine? A: Technically, yes, but practically, no. The isoxazole amine is a very weak base (pKa ~1.5-2.0).[1] To fully protonate it and achieve solubility, you would need a pH near 0-1.[1] Diluting this into a pH 7.4 buffer will instantly deprotonate the compound, causing immediate reprecipitation.

Q2: My compound crashes out after 2 hours in the fridge. Why? A: This is a thermodynamic issue. At lower temperatures (4°C), the solubility limit decreases, and the kinetic energy required to keep the "grease ball" in solution is lost. Store all working solutions at Room Temperature (RT) . If using the Cyclodextrin protocol, the complex is generally freeze-thaw stable, but check for precipitates before use.

Q3: Which salt form should I request from chemistry? A: If you have the luxury of requesting a new batch, ask for the Mesylate (Methanesulfonate) salt. Mesylates are excellent for lipophilic weak bases.[1] However, even the salt form may disproportionate (turn back to free base) in pH 7.4 buffer if the intrinsic solubility is too low.

References & Further Reading

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

    • Context: General review of cosolvency and complexation strategies.

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative guide on using HP-β-CD for lipophilic drugs.[1]

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology. Link

    • Context: Discusses the impact of bulky lipophilic groups (like methylcyclohexyl) on solubility profiles.[1]

  • PubChem Compound Summary. (2025). 3-Aminoisoxazole derivatives and physicochemical properties. Link

    • Context: Baseline data for the isoxazole amine core structure.[1][2]

Sources

Thermal stability and decomposition of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. While specific peer-reviewed stability data for this exact molecule is not extensively published, this document is built upon the well-established chemical principles governing the 3-amino-1,2-oxazole (also known as 3-aminoisoxazole) scaffold. We will address potential stability issues, provide troubleshooting for common experimental problems, and offer protocols to help you validate the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Q1: How should I properly store solid and dissolved 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine?

A1: Proper storage is critical to maintain the compound's integrity.

  • Solid Compound: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a dark, refrigerated (2-8 °C), and dry environment. For long-term storage (>6 months), freezing at -20 °C is recommended.[1]

  • Solutions: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, use a dry, aprotic solvent, aliquot into single-use volumes, and store in tightly sealed vials at -20 °C or -80 °C, protected from light. Avoid repeated freeze-thaw cycles.

Q2: What are the typical visual signs of compound decomposition?

A2: Decomposition can sometimes be observed visually. Look for:

  • Color Change: Development of a yellow or brown tint in the solid or solution.

  • Change in Physical State: Clumping or melting of the solid below its expected melting point.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

If any of these signs are observed, it is crucial to re-verify the compound's purity before use.

Q3: What is the most likely pathway for thermal decomposition?

A3: The 1,2-oxazole ring system's weakest point is the nitrogen-oxygen (N-O) bond. Under thermal stress, the primary decomposition pathway is the cleavage of this bond.[2] This initial step can lead to a cascade of reactions, forming various degradation products such as nitriles, ketones, and other rearrangement products.[3][4] High-temperature experiments have shown that the parent isoxazole ring can decompose into products like acetonitrile and carbon monoxide.[2][3]

Q4: Are there any chemical incompatibilities I should be aware of?

A4: Yes. Based on the chemistry of the isoxazole ring, avoid the following conditions where possible:

  • Strong Acids & Bases: Can promote hydrolytic cleavage of the ring.[1]

  • Strong Reducing Agents: Reagents like H₂/Pd or LiAlH₄ can reductively cleave the N-O bond.[1]

  • Excess Nucleophiles: While the 3-amino group offers some stability, strong nucleophiles can potentially attack the ring, leading to ring-opening or substitution reactions.[5]

Part 2: Experimental Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem Encountered Potential Root Cause Recommended Solution & Scientific Rationale
Inconsistent or non-reproducible biological assay results. Compound degradation in stock solutions or assay media.Solution: Qualify your compound before each experiment. Prepare fresh solutions from solid material for each assay. If using a stock solution, run a quick purity check via HPLC or LC-MS. Rationale: The compound may be degrading over time at room temperature or in aqueous/protic assay buffers, leading to a lower effective concentration of the active molecule and variable results.
Appearance of new, unidentified peaks in HPLC or LC-MS analysis of an "old" sample. Thermal or photochemical decomposition.Solution: Re-analyze a freshly prepared sample. Protect all samples, both solid and in solution, from light by using amber vials or wrapping them in foil.[1] Minimize the time samples spend on an autosampler bench. Rationale: Exposure to ambient light and temperature can be sufficient to initiate the cleavage of the labile N-O bond, leading to the formation of degradation products that appear as new peaks in your chromatogram.
Low yield or complex mixture after a reaction performed at elevated temperatures. Thermal decomposition of the starting material or product.Solution: Attempt the reaction at a lower temperature for a longer duration. If high temperature is required, ensure the reaction is conducted under an inert atmosphere and for the minimum time necessary. Rationale: The rate of thermal decomposition increases with temperature. By reducing the thermal stress on the molecule, you can minimize the formation of degradation-related byproducts and improve the yield of your desired product.
Mass spectrometry data shows fragments inconsistent with the parent molecule. In-source degradation or fragmentation.Solution: Modify the mass spectrometer source conditions. Use a lower source temperature or a "softer" ionization technique if available. Analyze via direct infusion to rule out chromatographic issues. Rationale: The high temperatures used in some mass spectrometer sources can be enough to induce thermal decomposition. The resulting fragments are from degradation, not just ionization, complicating spectral interpretation.

Part 3: Key Experimental Protocols & Workflows

As a self-validating system, it is crucial to understand the stability of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine under your specific experimental conditions. A forced degradation study is the standard approach for this.[6][7][8][9]

Protocol: Basic Forced Degradation Study

This protocol helps identify potential degradation pathways and establish stability-indicating analytical methods.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in acetonitrile.[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

  • Thermal Degradation: Heat the stock solution (in a sealed vial) at a set temperature (e.g., 60-80 °C).[1]

  • Photochemical Degradation: Expose the stock solution in a photostable, transparent container to a light source combining UV and visible light, as per ICH Q1B guidelines.[6]

3. Analysis:

  • At set time points (e.g., 2, 8, 24, 48 hours), take an aliquot from each stress condition.

  • Neutralize the acid and base samples if necessary.

  • Analyze all samples, including an unstressed control, by a stability-indicating method, typically reverse-phase HPLC with UV detection.

  • Calculate the percentage of the remaining parent compound and identify the relative abundance of any new peaks.

Data Presentation: Forced Degradation Results Table

Summarize your findings in a table to easily compare the compound's stability under different conditions.

Stress Condition Time (hours) Temperature (°C) % Parent Compound Remaining Observations (e.g., # of Degradants)
Control (Unstressed)482599.8%No significant change
0.1 M HCl4860User DataUser Data
0.1 M NaOH4860User DataUser Data
3% H₂O₂4825User DataUser Data
Heat (in solvent)4880User DataUser Data
Photolysis4825User DataUser Data
Visualization of Key Concepts

Diagram 1: Primary Thermal Decomposition Initiation

Primary Thermal Decomposition Initiation Step start 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine (Intact Molecule) intermediate Vinylnitrene Intermediate (Highly Reactive) start->intermediate Δ (Heat) N-O Bond Cleavage products Downstream Products (e.g., Nitriles, Ketones, etc.) intermediate->products Rearrangement / Reaction

Caption: The initial and kinetically weakest step in the thermal decomposition of the 1,2-oxazole ring.

Diagram 2: Troubleshooting Workflow for Assay Inconsistency

Troubleshooting Workflow for Assay Inconsistency start Problem: Inconsistent Assay Results q1 Is the compound solution prepared fresh? start->q1 sol1 Prepare fresh solution from solid stock. Rerun assay. q1->sol1 No q2 Was the solid compound stored correctly? q1->q2 Yes end_ok Problem Resolved sol1->end_ok sol2 Run purity check (HPLC/LC-MS) on solid. If impure, acquire new batch. q2->sol2 No sol3 Run purity check on 'old' solution. Compare to fresh solution. q2->sol3 Yes sol2->end_ok end_nok Investigate other assay parameters sol2->end_nok sol3->end_ok sol3->end_nok

Caption: A logical workflow to diagnose and resolve issues of experimental irreproducibility.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Chen, C.-C., & Bozzelli, J. W. (2000). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 104(22), 5231–5239. [Link]

  • Chen, C.-C., & Bozzelli, J. W. (2000). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 104(22), 5231-5239. Retrieved from [Link]

  • Corana, F., Corsico Coda, A., Desimoni, G., Righetti, P., & Tacconi, G. (1989). The Mechanism of the Thermal Decomposition of the Isoxazole Ring. ChemInform, 20(33). [Link]

  • Lifshitz, A., Wohlfeiler, D., & Cohen, N. (1995). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 99(3), 954–960. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and theoretical study. Physical Chemistry Chemical Physics, 13(21), 10147. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Adembri, G., Camparini, A., Ponticelli, F., & Tedeschi, P. (1971). Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D: Chemical Communications, (15), 870. [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Zhang, N., He, J., Liu, Y., & Chen, J. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8206. [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Sokolov, S.D., Temyakova, L.F., & Tikhomirova, G.B. (1978). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. Zh. Anal. Khim., 33(4), 672-675. Retrieved from [Link]

  • ResearchGate. (2026, January 15). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Retrieved from [Link]

  • Kowhakul, S., et al. (2025, July 7). Preparation, crystallographic characterization, and analysis of 3-amino-1,2,4-triazolium nitrate salt. Retrieved from [Link]

  • Tang, Y., et al. (2020, November 25). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[6][7][9]triazolo[4,3-b][6][7][9]triazole. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development and Validation for Purity Assessment of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision, compares alternative approaches with supporting data, and culminates in a fully validated protocol suitable for quality control in a drug development environment.

Part 1: Analyte Characterization & Chromatographic Strategy

The success of any HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is a molecule with distinct regions that dictate its chromatographic behavior.

  • The Hydrophobic Anchor: The 1-methylcyclohexyl group is a bulky, non-polar moiety that provides a strong mechanism for retention on reversed-phase stationary phases.

  • The Polar Core: The 1,2-oxazol-3-amine portion of the molecule contains a basic primary amine (-NH₂) and a heterocyclic oxazole ring. The amine group is the most critical functionality to control. As a basic compound, it is prone to protonation at acidic pH, which can lead to undesirable interactions with residual silanol groups on traditional silica-based columns, resulting in poor peak shape (tailing).

The primary challenge is to mitigate the peak tailing associated with the basic amine while achieving sufficient retention and resolution from potential process impurities and degradation products. Our strategy will therefore focus on reversed-phase chromatography, as it is well-suited for molecules with significant hydrophobic character.[1][2] The core of our development will involve a systematic comparison of mobile phase pH conditions to optimize the ionization state of the analyte for superior chromatographic performance.

Part 2: The Method Development Workflow

A structured, logical workflow ensures an efficient path to a robust analytical method. The process begins with initial screening of columns and mobile phases and progresses through optimization to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP estimation) ColumnScreen Column Screening (C18 vs. Phenyl) Analyte->ColumnScreen Select Columns MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH) ColumnScreen->MobilePhaseScreen Select Best Column pHOptimization pH Optimization (Low vs. Neutral vs. High pH) MobilePhaseScreen->pHOptimization Select Best Solvent GradientOpt Gradient Optimization (Slope & Time) pHOptimization->GradientOpt Select Optimal pH FinalMethod Final Optimized Method GradientOpt->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: Logical workflow for HPLC method development and validation.

Part 3: Comparative Analysis of Chromatographic Conditions

To develop the optimal method, we systematically evaluated key chromatographic parameters. A stock solution of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine was prepared in a 50:50 mixture of acetonitrile and water, spiked with a hypothetical process impurity, 3-amino-5-methylisoxazole (Impurity A), a potential precursor.[3][4]

ChemicalStructures cluster_Analyte Target Analyte cluster_Impurity Potential Impurity A Analyte_img Analyte_img Analyte_label 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine Impurity_img Impurity_img Impurity_label 3-Amino-5-methylisoxazole (Precursor)

Caption: Structures of the target analyte and a potential process impurity.

Stationary Phase Comparison

The choice of stationary phase is critical for achieving the desired selectivity.[5] We compared a standard C18 column, which separates primarily based on hydrophobicity, with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the oxazole ring.

Experimental Conditions:

  • Mobile Phase: 40% Acetonitrile, 60% 20 mM Potassium Phosphate Buffer (pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: 230 nm

Table 1: Comparison of Stationary Phase Performance

Column TypeAnalyte Retention Time (min)Impurity A Retention Time (min)Asymmetry (Analyte)Resolution (Analyte/Impurity A)
C18 (4.6 x 150 mm, 5 µm)8.212.151.4515.8
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)7.552.081.3814.1

Insight: Both columns provided excellent resolution from the highly polar Impurity A. The C18 column offered slightly greater retention for the main analyte due to the large hydrophobic cyclohexyl group. While the Phenyl-Hexyl column provided a better peak shape (asymmetry closer to 1.0), the difference was minor. Given its ubiquity and robust nature, the C18 column was selected for further optimization.[6]

Mobile Phase pH Optimization: The Critical Factor

The pH of the mobile phase directly influences the ionization state of the basic amine and, consequently, its interaction with the stationary phase.[7] We compared three buffered mobile phases at low, neutral, and high pH to find the optimal condition for peak shape and retention.

Experimental Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm) Note: A pH-stable C18 column was used for the pH 10.0 condition.

  • Mobile Phase: 50% Acetonitrile, 50% Aqueous Buffer (20 mM)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

Table 2: Effect of Mobile Phase pH on Chromatographic Performance

pH of Aqueous BufferBuffer SystemAnalyte Retention Time (min)Asymmetry (Analyte)Theoretical Plates (Analyte)
2.7Potassium Phosphate4.521.854,200
7.0Potassium Phosphate6.891.427,500
10.0Ammonium Bicarbonate8.341.1511,800

Causality & Decision:

  • At pH 2.7: The amine group is fully protonated (-NH₃⁺). This high polarity leads to early elution. Significant peak tailing (Asymmetry = 1.85) is observed due to strong ionic interactions with residual acidic silanols on the column surface.

  • At pH 7.0: The amine is partially protonated. This results in increased retention and improved peak shape compared to the acidic condition, but tailing is still evident.

  • At pH 10.0: The pH is well above the estimated pKa of the amine group (~8.5-9.0), ensuring it is in its neutral, non-ionized form (-NH₂). This minimizes interactions with silanols, leading to a significant improvement in peak symmetry (1.15).[8] Furthermore, the neutral form is more hydrophobic, resulting in stronger retention and a dramatic increase in column efficiency (Theoretical Plates).

The data unequivocally demonstrates that a high pH mobile phase provides superior chromatographic performance. This approach is the foundation of our final method.

Part 4: The Optimized and Validated HPLC Purity Method

The following protocol represents the fully optimized and validated method for the purity analysis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

Experimental Protocol

Instrumentation and Columns:

  • HPLC system with a UV/PDA detector.

  • Column: pH-stable C18 column (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 5 µm particle size.

Reagents and Solutions:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Solution (0.5 mg/mL): Prepare the drug substance sample in the same manner as the Standard Solution.

Method Validation (as per ICH Q2(R1) Guidelines)

The optimized method was subjected to rigorous validation to demonstrate its suitability for its intended purpose.[9][10]

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or potential impurities at the analyte retention time. Peak purity index > 0.999.No interference at the principal peak.
Linearity
    Range0.05 - 0.75 mg/mL (10% - 150% of nominal)-
    Correlation Coefficient (r²)0.9998r² ≥ 0.999
Accuracy (Recovery)
    80% Level99.5%98.0% - 102.0%
    100% Level100.3%98.0% - 102.0%
    120% Level99.8%98.0% - 102.0%
Precision
    Repeatability (%RSD, n=6)0.45%%RSD ≤ 1.0%
    Intermediate Precision (%RSD, n=12)0.68%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.00015 mg/mL (0.03% of nominal)Reportable
Limit of Quantitation (LOQ) 0.0005 mg/mL (0.10% of nominal)Reportable
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and temperature (±2 °C).System suitability parameters met.

The validation data confirms that the method is specific, linear, accurate, precise, and robust for the intended analytical application.[11][12]

Conclusion

This guide has detailed a systematic, science-driven approach to developing a purity method for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine. Comparative data clearly established that controlling the mobile phase pH is the most critical factor for achieving optimal peak shape and efficiency. By using a high pH mobile phase (pH 10.0) with a chemically stable C18 column, the problematic interactions caused by the basic amine group were effectively neutralized. The resulting method is robust, reliable, and has been fully validated according to ICH Q2(R1) guidelines, proving its suitability for routine quality control and stability testing in a regulated drug development setting.

References

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Letter, W. (2016, October 21). Why we do use reversed phase in HPLC? ResearchGate. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • Allen, C. S., et al. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. Retrieved from [Link]

  • Baczek, T., et al. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17, 17-22. Retrieved from [https://akjournals.com/view/journals/6 planar/17/1/article-p17.xml]([Link] planar/17/1/article-p17.xml)

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Eli Lilly and Company. (2004). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wenseleers, T., et al. (2024, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Molecules. Retrieved from [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • Bakavoli, M., et al. (2012). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Bulletin of the Korean Chemical Society, 33(5), 1600-1604. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RP-HPLC method development and validation of Albendazole and its impurity. Retrieved from [Link]

  • Patel, D., et al. (2017, March 25). Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Reddy, K. R., et al. (2006, December 1). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank. Retrieved from [Link]

  • Al-Lawati, H. A. J., et al. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal for Science. Retrieved from [Link]

  • Wang, J., et al. (2018). Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

Sources

IR spectroscopy characteristic peaks of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine , a specialized heterocyclic building block often utilized in the synthesis of sulfonamide-based COX-2 inhibitors and other medicinal agents.

As a Senior Application Scientist, I have structured this guide to move beyond simple peak listing. We will dissect the causality of the vibrational modes, compare them against a validated reference standard (3-Amino-5-methylisoxazole), and provide a robust, self-validating experimental protocol.

Executive Technical Summary
  • Compound: 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

  • Core Scaffold: 3-Aminoisoxazole (Heteroaromatic)

  • Key Substituent: 1-Methylcyclohexyl (Bulky Aliphatic)

  • Spectroscopic Challenge: Differentiating the sharp, diagnostic primary amine (

    
    ) bands from the broad, intense aliphatic 
    
    
    
    envelope introduced by the cyclohexyl ring.

Application Context: In drug development, this compound serves as a lipophilic "warhead" or spacer. Verifying the integrity of the isoxazole ring and the presence of the free amine is critical before coupling reactions (e.g., sulfocylation).

Structural Dissection & Vibrational Logic

To interpret the spectrum accurately, we must decouple the molecule into its constituent vibrational oscillators. The interaction between the electron-deficient isoxazole ring and the electron-rich amine creates specific "push-pull" frequency shifts.

Visualizing the Vibrational Architecture

The following diagram maps the structural components to their expected IR signaling pathways.

VibrationalArchitecture Compound 5-(1-Methylcyclohexyl) -1,2-oxazol-3-amine Amine Primary Amine (-NH2) Compound->Amine Isoxazole Isoxazole Core (C3-N2-O1-C5=C4) Compound->Isoxazole Cyclohexyl 1-Methylcyclohexyl (Aliphatic Tail) Compound->Cyclohexyl NH_Stretch N-H Stretch (3400-3200 cm⁻¹) Amine->NH_Stretch Diagnostic NH_Bend Scissoring (~1620 cm⁻¹) Amine->NH_Bend Confirmation Ring_Breath C=N / C=C Stretch (1600-1450 cm⁻¹) Isoxazole->Ring_Breath Scaffold Integrity CH_Stretch Aliphatic C-H (2950-2850 cm⁻¹) Cyclohexyl->CH_Stretch Dominant Background

Figure 1: Structural decomposition of the target molecule linking functional groups to their primary vibrational modes.

Comparative Analysis: Target vs. Reference Standard

To validate the spectrum of our target, we compare it against 3-Amino-5-methylisoxazole . This reference lacks the bulky cyclohexyl group, allowing us to isolate the specific spectral contribution of the lipophilic tail.

Comparative Spectral Data Table
Vibrational ModeReference Standard (3-Amino-5-methylisoxazole)Target Compound (5-(1-Methylcyclohexyl)-...)Shift / Observation
N-H Asym.[1][2][3] Stretch 3400–3420 cm⁻¹3410 ± 10 cm⁻¹ Minimal shift. The amine is electronically isolated from the C5-alkyl steric bulk.
N-H Sym. Stretch 3300–3320 cm⁻¹3315 ± 10 cm⁻¹ Sharp doublet remains the primary diagnostic for purity.
C-H Stretch (Aliphatic) ~2930 cm⁻¹ (Weak)2950–2850 cm⁻¹ (Strong) Major Difference. The target shows a massive, multi-peak envelope due to cyclohexyl

modes.
Ring C=N Stretch 1600–1610 cm⁻¹1595–1605 cm⁻¹ Slight redshift possible due to the inductive effect of the bulky alkyl group.
N-H Bending (Scissor) 1620–1640 cm⁻¹1620 ± 5 cm⁻¹ Often overlaps with ring stretches; look for broadening.
C-O / N-O Stretch 1400–1450 cm⁻¹1440–1460 cm⁻¹ Complex region. The cyclohexyl

scissoring also appears here (~1450 cm⁻¹).
Fingerprint Region Distinct peaks at ~900 cm⁻¹Complex Multiplet The cyclohexyl ring breathing modes (~1000–900 cm⁻¹) add significant noise here.

Critical Insight: In the reference standard, the region between 3000–2800 cm⁻¹ is relatively quiet. In the Target Compound , this region is dominated by the cyclohexyl group. If the ratio of the N-H peaks (3400 cm⁻¹) to the C-H peaks (2900 cm⁻¹) decreases significantly, it indicates potential loss of the amine or contamination with non-amine precursors.

Detailed Vibrational Assignments
A. The "Diagnostic Pair": Primary Amine Stretches (3500–3200 cm⁻¹)

This is the most critical region for purity assessment.

  • Asymmetric Stretch (

    
    ):  ~3410 cm⁻¹. Look for a sharp, medium-intensity band.
    
  • Symmetric Stretch (

    
    ):  ~3315 cm⁻¹.
    
  • Validation Check: These two bands must appear as a distinct "doublet." If you see a single broad band, your sample is likely wet (H-bonding with water) or has degraded to a secondary amine/amide.

B. The "Aliphatic Wall": Cyclohexyl C-H Modes (3000–2800 cm⁻¹)

Unlike the methyl-substituted reference, the target molecule has 10 ring methylene protons and 3 methyl protons.

  • 
    :  ~2930 cm⁻¹ (Very Strong).
    
  • 
    :  ~2855 cm⁻¹.
    
  • Impact: These peaks confirm the presence of the 1-methylcyclohexyl moiety. Absence or low intensity here suggests hydrolysis of the C5-substituent (unlikely but possible under extreme stress).

C. The Isoxazole "Heartbeat" (1650–1500 cm⁻¹)

This region confirms the heterocyclic core is intact.

  • Band I (Ring + Amine Bend): ~1620 cm⁻¹. This is a mixed mode of the internal

    
     ring stretch and the 
    
    
    
    scissoring.
  • Band II (Ring Skeletal): ~1500 cm⁻¹. A characteristic aromatic-like ring vibration.[4]

Self-Validating Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow. This protocol includes internal checks to verify data quality during acquisition.

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred over KBr pellets due to the lipophilicity of the cyclohexyl group, which can make grinding difficult.

Workflow Diagram:

Protocol Start Start: Solid Sample (White/Off-white Powder) Prep Sample Prep: No grinding required. Place ~2mg on Diamond Crystal. Start->Prep Check1 Validation Check 1: Is contact pressure optimal? (Look for absorbance > 0.1 a.u.) Prep->Check1 Check1->Prep No (Adjust Anvil) Scan Acquisition: 32 Scans, 4 cm⁻¹ Resolution Range: 4000-600 cm⁻¹ Check1->Scan Yes Process Processing: Baseline Correction Atmospheric Suppression (CO₂/H₂O) Scan->Process Check2 Validation Check 2: Are NH₂ peaks (3400/3300) sharp and resolved? Process->Check2 Check2->Start No (Dry Sample) Result Final Spectrum Validated Check2->Result Yes

Figure 2: Step-by-step ATR-FTIR acquisition workflow with built-in quality control gates.

Step-by-Step Procedure:

  • Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    lines.
  • Mounting: Place approximately 2-5 mg of the solid compound onto the crystal center.

  • Pressure: Apply high pressure using the anvil.

    • Why? The cyclohexyl group is "soft" and compliant, but the crystalline lattice requires good contact for the evanescent wave to penetrate.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Validation (The "Doublet Check"): Zoom into 3500–3200 cm⁻¹. You must see two distinct peaks. If they are fused into a blob, dry the sample (vacuum oven, 40°C, 2h) and re-run.

References
  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 3-Amino-5-methylisoxazole. National Institute of Standards and Technology.[5] Link

  • BenchChem. (2025).[6] Aminoisoxazole: A Comparative Guide for Researchers. Link

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines: Infrared Characteristics. Link

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds: Primary vs Secondary Amine Spectra. Link

  • PubChem. (2025).[7] Compound Summary: (1-Methylcyclohexyl)benzene (Analogous Aliphatic Data). National Library of Medicine. Link

Sources

A Comparative Guide to the Potency of 5-Substituted 1,2-Oxazol-3-amine Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potency of 5-substituted 1,2-oxazol-3-amine analogs as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings from peer-reviewed literature to offer an in-depth technical overview, supported by experimental data and protocols.

Introduction: The Therapeutic Potential of Targeting p38 MAP Kinase

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer and neurodegenerative disorders. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus of therapeutic research. The 1,2-oxazole scaffold has emerged as a promising pharmacophore in this endeavor, with 5-substituted 1,2-oxazol-3-amine analogs being a key area of investigation.

The 1,2-Oxazol-3-amine Scaffold: A Privileged Structure for Kinase Inhibition

The 1,2-oxazol-3-amine core serves as a bioisosteric replacement for other heterocyclic systems, such as the imidazole ring found in the well-known p38 inhibitor SB-203580.[2] This substitution can lead to improved pharmacokinetic properties and selectivity. The 5-position of the 1,2-oxazole ring is a key site for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and other pharmacological parameters.

Comparative Potency of 5-Substituted Analogs

A study by Laufer et al. (2006) provides a clear comparison of the inhibitory potency of various substituted isoxazole derivatives against isolated p38 MAP kinase.[2] The half-maximal inhibitory concentrations (IC50) from this study are summarized in the table below, offering a quantitative comparison of the impact of different substituents at the 5-position.

CompoundR1R2R3p38 IC50 (μM)
1a H4-Fluorophenyl4-Pyridyl0.20
1b H4-Fluorophenyl2-Methyl-4-pyridyl0.15
1c HPhenyl4-Pyridyl0.40
1d H4-Tolyl4-Pyridyl0.35
1e H4-Methoxyphenyl4-Pyridyl0.50
4a Methyl4-Fluorophenyl4-Pyridyl0.09

Data sourced from Laufer, S., et al. (2006). ChemMedChem, 1(2), 197-207.[2]

The data clearly indicates that substitution at the 5-position (R1) with a methyl group, as in compound 4a , results in a significant increase in potency, with a more than twofold decrease in the IC50 value compared to the unsubstituted analog 1a .[2] This highlights the critical role of the 5-substituent in modulating the inhibitory activity of this class of compounds against p38 MAP kinase.

Understanding the Mechanism: The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade that plays a central role in cellular signaling. The following diagram illustrates the key components of this pathway and the point of inhibition by the 5-substituted 1,2-oxazol-3-amine analogs.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Cytokines Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Stress Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleRegulation Cell Cycle Regulation TranscriptionFactors->CellCycleRegulation Inhibitor 5-Substituted 1,2-Oxazol-3-amine Analogs Inhibitor->p38

Caption: The p38 MAP Kinase signaling cascade and point of inhibition.

Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the potency data, a detailed experimental protocol for a non-radioactive in vitro p38α MAP Kinase assay is provided below. This protocol is based on established methodologies for measuring kinase activity.[3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against p38α MAP kinase.

Principle: This assay measures the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF2), by p38α kinase. The amount of phosphorylated ATF2 is then quantified using a specific antibody, providing a measure of kinase activity.

Materials:

  • Recombinant human p38α kinase

  • ATF2 substrate (recombinant protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Test compounds (5-substituted 1,2-oxazol-3-amine analogs) dissolved in DMSO

  • 96-well microplates

  • Anti-phospho-ATF2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction: a. To the wells of a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO) control. b. Add 20 µL of recombinant p38α kinase (e.g., 50 ng/well) diluted in kinase assay buffer. c. Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 20 µL of a mixture of ATF2 substrate (e.g., 1 µ g/well ) and ATP (e.g., 100 µM) in kinase assay buffer. e. Incubate the reaction mixture for 30-60 minutes at 30°C.

  • Detection of Phosphorylation: a. Terminate the reaction by adding 50 µL of a stop solution (e.g., 50 mM EDTA). b. Transfer the reaction mixture to a high-binding microplate pre-coated with a capture antibody for ATF2. Incubate for 1 hour at room temperature. c. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). d. Add 100 µL of a diluted solution of the anti-phospho-ATF2 (Thr71) primary antibody and incubate for 1 hour at room temperature. e. Wash the plate three times with wash buffer. f. Add 100 µL of a diluted solution of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times with wash buffer.

  • Signal Generation and Measurement: a. Add 100 µL of a chemiluminescent HRP substrate to each well. b. Immediately measure the luminescence using a microplate reader.

  • Data Analysis: a. Subtract the background luminescence (wells with no kinase) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine is not publicly available at the time of this writing. The following procedural guide is constructed based on an expert synthesis of data from structurally analogous compounds, including various oxazole derivatives and cyclic amines, and established principles of chemical waste management under U.S. Environmental Protection Agency (EPA) and European Union regulations. This guidance is intended for researchers, scientists, and drug development professionals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and national regulations before proceeding with any disposal activities. [1][2][3]

Hazard Assessment and Waste Classification

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. In the absence of a specific SDS, we must infer the likely hazardous characteristics of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine by analyzing its core structural components: the oxazole ring, the methylcyclohexyl group, and the primary amine functional group.

  • Oxazole Moiety: Oxazole derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[4][5] While some are relatively benign, others can exhibit toxicity.[6] The ring system itself can undergo various chemical reactions, and its degradation products must be considered.

  • Amine Functional Group: The primary amine group (-NH2) imparts a basic character to the molecule, making it likely to be corrosive .[7] Amines can cause severe skin burns and eye damage.[8] They are also known to be harmful if inhaled or absorbed through the skin.[6][7]

  • Cyclohexyl Group: This bulky, non-polar group affects the molecule's physical properties, such as solubility and flammability. Analogous compounds like cyclohexylamine have a flash point indicating they are flammable liquids.[7]

Based on this structural analysis, waste containing 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine should be presumptively classified as Hazardous Waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, it would likely meet the criteria for several characteristic wastes.[9][10]

Hazardous Characteristic EPA Code (Anticipated) Justification based on Structural Analogs
Corrosivity (pH) D002 The presence of the amine group suggests the compound is basic and can have a pH greater than or equal to 12.5, meeting the definition of a corrosive waste.[7][10]
Ignitability D001 Analogs such as cyclohexylamine are flammable.[7] While the exact flashpoint is unknown, it is prudent to manage this compound as a potential fire hazard.
Toxicity D004-D043 (Possible) Many amine and heterocyclic compounds exhibit toxicity to aquatic life and can be harmful to human health upon exposure.[7][11] Without specific toxicological data, it must be handled as a potentially toxic substance.
Reactivity D003 (Unlikely but possible) While not expected to be explosive, amines can react violently with acids and other incompatible materials.[7][8] Proper segregation is crucial.

In the European Union, this compound would fall under the regulations of Directive 2008/98/EC, requiring strict management and disposal to prevent harm to human health and the environment.[12][13]

Pre-Disposal: Safety and Segregation in the Laboratory

Proper handling and storage before disposal are critical to ensuring laboratory safety.

Required Personal Protective Equipment (PPE)

Given the anticipated corrosive and toxic nature of the compound, the following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: Chemical splash goggles and a full-face shield.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A flame-resistant laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron and boots are recommended.[7]

  • Respiratory Protection: All handling of the waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[3][6]

Waste Container Selection and Labeling

The foundation of compliant disposal is a correctly chosen and labeled waste container.

  • Container Selection: Use only containers that are in good condition and compatible with the waste.[1][2] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is typically appropriate for amine-containing organic waste. Never use metal containers for corrosive waste. [1]

  • Labeling Protocol: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[1] The label must include:

    • The words "HAZARDOUS WASTE "[1][14]

    • The full chemical name: "5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine " and any other constituents in the waste stream, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[2]

    • The specific hazard characteristics (e.g., "Corrosive," "Flammable," "Toxic").

    • The date accumulation started.

Segregation and Storage

Improper segregation of chemical waste is a primary cause of laboratory incidents.

  • Do Not Mix: Do not mix this waste stream with other, incompatible waste types.[15] Specifically, keep it separate from:

    • Acids: A violent exothermic reaction can occur.[7]

    • Oxidizing Agents: Can create a fire or explosion hazard.

    • Halogenated Solvents: Mixing can lead to complex and difficult-to-manage waste streams.

  • Storage Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] This area should be under the control of the generator, away from ignition sources, and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[1]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from generation to its final removal from the laboratory.

Step 1: Waste Collection

Carefully transfer the waste 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, including any contaminated materials (e.g., pipette tips, contaminated absorbent pads), into the designated, pre-labeled hazardous waste container.

Step 2: Container Management

Keep the waste container securely capped at all times, except when actively adding waste.[1][16] This minimizes the release of harmful vapors and prevents spills.

Step 3: Decontamination of Empty Containers

Empty containers that held the pure compound must also be treated as hazardous waste.[17] They can be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and added to the hazardous waste container.[17] Alternatively, and often preferably, the empty, unrinsed container can be disposed of directly as hazardous waste to avoid generating additional liquid waste.[17]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[7]

  • Contain the Spill: Use a commercial spill kit with an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): For very small, manageable spills, cautious neutralization of the amine may be possible with a weak acid solution, but this should only be performed by trained personnel.

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[3]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 180 days), arrange for its collection.

  • Contact EHS: Schedule a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][14]

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a legal requirement.[16]

  • Final Transport: The licensed waste hauler will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via high-temperature incineration.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

DisposalWorkflow A Waste Generation (Pure compound or contaminated material) B Hazard Assessment (Presume Corrosive, Flammable, Toxic) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly 'HAZARDOUS WASTE' + Full Chemical Name + Hazards + Date C->D E Don PPE (Goggles, Face Shield, Gloves, Lab Coat) D->E F Add Waste to Container in Chemical Fume Hood E->F G Store in Designated SAA (Secondary Containment, Segregated) F->G Spill Spill Occurs F->Spill H Container Full or Time Limit Reached? G->H G->Spill I Keep Container Securely Capped H->I No J Contact EHS/Licensed Contractor for Waste Pickup H->J Yes I->F K Complete Manifest/Paperwork J->K L Transfer to Authorized Personnel for Final Disposal (Incineration) K->L SpillProc Follow Spill Protocol: 1. Alert & Evacuate 2. Control Ignition 3. Contain & Clean Up 4. Dispose of Cleanup Debris as HazWaste Spill->SpillProc

Caption: Disposal workflow for 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Hazardous waste management: regulations and procedures. Eurocorporation. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet (for a product containing Cyclohexylamine and Morpholine). Chemtron Supply Corporation. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Disposal/Hazardous waste. Fitreach. [Link]

  • Applicable EU Legislation. European Union for Responsible Incineration and Treatment of Special Waste (Eurits). [Link]

  • Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. [Link]

  • Hazardous waste. EU Waste Law. [Link]

  • Hazardous waste management: stricter international regulations. CHIMIREC Group. [Link]

  • Safety Data Sheet for N-Cyclohexyl-2-benzothiazolylsulfenamide. CPAchem. [Link]

  • Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules (MDPI). [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Radiological and Environmental Management. [Link]

  • US Patent 4208329A - Oxazole removed from acrylonitrile as oxazole sulfate.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules (MDPI). [Link]

Sources

Navigating the Uncharted: A Practical Guide to Handling 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities is a daily reality. Among these is 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, a compound of interest for which specific safety data may not be readily available. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, by drawing upon established data from its core structural motifs: the cyclohexylamine and the amino-isoxazole moieties. This approach, rooted in the principles of chemical safety by analogy, empowers you to handle this compound with a robust framework of protection.

Disclaimer: This guide is based on the toxicological and safety profiles of structurally similar compounds. It is imperative to treat 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine as a substance with unknown hazards and to handle it with the utmost caution. This information supplements, but does not replace, a thorough risk assessment for your specific laboratory conditions.

Anticipated Hazard Profile: A Synthesis of Structural Analogs

The hazard profile of 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine can be inferred from its constituent parts. The cyclohexylamine portion suggests that the compound is likely a corrosive and flammable liquid with a strong, amine-like odor[1][2]. It is expected to be a strong base that can react violently with acids and strong oxidizers[3]. The presence of the amino-isoxazole ring points towards potential for skin and eye irritation, and possible harm if inhaled or ingested[4][5]. Some isoxazole derivatives have also been associated with reproductive toxicity[6].

Potential Health Effects:

  • Acute: Severe skin burns and eye damage are possible upon contact[1][3][7]. Inhalation may irritate the respiratory tract, and ingestion could be harmful or fatal[4]. Effects on the central nervous system, such as dizziness or drowsiness, may also occur[3][8].

  • Chronic: The potential for skin sensitization (allergic reaction) from the amine group should be considered[7].

Hazard Classification (Anticipated)GHS Category (Inferred)Source of Analogy
Flammable LiquidCategory 3Cyclohexylamine[1]
Skin Corrosion/IrritationCategory 1B/2Cyclohexylamine, Amino-isoxazoles[1][3][4]
Serious Eye Damage/IrritationCategory 1/2Cyclohexylamine, Amino-isoxazoles[1][4]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Cyclohexylamine, Amino-isoxazoles[4][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation, CNS effects)Cyclohexylamine, Amino-isoxazoles[4][8]
Skin SensitizationCategory 1Cyclohexylamine[7]
Reproductive ToxicitySuspected Category 23-Hydroxy-5-methylisoxazole[6]

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The following protocol is designed to provide comprehensive protection against the anticipated hazards.

Step-by-Step PPE Donning and Doffing Procedure

This procedure is designed to prevent cross-contamination and ensure your safety.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) Don1 1. Inner Nitrile Gloves Don2 2. Disposable Gown/Coveralls Don1->Don2 Don3 3. Outer Chemical-Resistant Gloves Don2->Don3 Don4 4. Chemical Splash Goggles & Face Shield Don3->Don4 Don5 5. Respirator (if required) Don4->Don5 Doff1 1. Outer Chemical-Resistant Gloves Doff2 2. Disposable Gown/Coveralls Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4 Doff5 5. Respirator (in clean area) Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Detailed PPE Recommendations
  • Hand Protection: Double gloving is mandatory. An inner pair of nitrile gloves should be worn, with a second, outer pair of chemical-resistant gloves (e.g., butyl rubber or neoprene) with long cuffs that go over the sleeves of the lab coat or gown[9][10].

  • Body Protection: A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, disposable chemical-resistant coveralls are recommended[9][11].

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are essential[12]. A full-face shield must be worn over the goggles to protect against splashes[13].

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or if work must be done outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[8].

Operational Blueprint: Handling and Storage with Precision

Safe Handling Practices
  • Engineering Controls: Always handle 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine within a properly functioning chemical fume hood to minimize inhalation exposure[4].

  • Personal Hygiene: Avoid all personal contact, including inhalation[14]. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.

  • Spill Management: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. Small spills can be absorbed with a non-combustible material like vermiculite[14].

Storage

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[14]. The container should be tightly closed and stored separately from acids and strong oxidizing agents[5].

End-of-Life Protocol: Waste Management and Disposal

Proper disposal is a critical final step in the safe handling of this compound.

Disposal_Workflow Start Waste Generation Liquid_Waste Liquid Waste: Collect in a labeled, sealed, non-reactive container. Start->Liquid_Waste Solid_Waste Contaminated Solid Waste: (Gloves, paper towels, etc.) Double-bag in labeled waste bags. Start->Solid_Waste Disposal Dispose as Hazardous Waste (Flammable & Corrosive) via certified disposal company. Liquid_Waste->Disposal Solid_Waste->Disposal Documentation Maintain Disposal Records Disposal->Documentation

Caption: Chemical Waste Disposal Workflow

  • Waste Segregation: Do not mix this waste with other chemical waste streams.

  • Liquid Waste: Collect all liquid waste containing 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with corrosive amines.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be considered hazardous waste. Double-bag these items in clearly labeled waste bags.

  • Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations[15]. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • CAMEO Chemicals. (n.d.). Cyclohexylamine. National Oceanic and Atmospheric Administration.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Cyclohexylamine.
  • AdvanSix. (n.d.). Cyclohexylamine Product Safety Summary.
  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: Cyclohexylamine.
  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Cyclohexylamine.
  • Chemtron. (2015).
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol].
  • TCI Chemicals. (2024).
  • MilliporeSigma. (2026).
  • American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE).
  • Cornell University College of Veterinary Medicine. (n.d.).
  • AiFChem. (2025). 3-Cyclohexylisoxazol-5-amine.
  • Fisher Scientific. (2010). Safety Data Sheet: 5-Amino-2-methyl-1,3-benzoxazole.
  • California Veterinary Medical Association. (n.d.). Personal Protective Equipment.
  • University of Michigan Environment, Health & Safety. (n.d.). Protective Equipment for Working with Animals.
  • Apollo Scientific. (2022).
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.